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  • Product: N-Benzyl-2-bromo-N-phenylbutanamide
  • CAS: 851073-30-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectral and Mechanistic Analysis of N-Benzyl-2-bromo-N-phenylbutanamide

Executive Summary N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized α-bromo amide utilized extensively as a racemic secondary electrophile in transition-metal-catalyzed asymmetric synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized α-bromo amide utilized extensively as a racemic secondary electrophile in transition-metal-catalyzed asymmetric synthesis. This technical guide provides an in-depth elucidation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, explaining the structural causality behind its chemical shifts. Furthermore, we detail a self-validating experimental protocol for its application in stereoconvergent Negishi cross-coupling, demonstrating how its unique steric profile governs enantioselectivity.

Strategic Importance in Asymmetric Catalysis

In the realm of drug development and complex molecule synthesis, controlling the stereochemistry of carbon-carbon bond formation is paramount. N-Benzyl-2-bromo-N-phenylbutanamide serves as a benchmark substrate for nickel-catalyzed enantioselective Negishi cross-couplings[1].

Mechanistic Causality: The choice of the bulky N-benzyl-N-phenyl amide moiety is not arbitrary. During the catalytic cycle, the carbon-bromine bond undergoes oxidative addition to a chiral nickel complex, generating a planarized radical intermediate. The immense steric bulk of the N-benzyl-N-phenyl group restricts bond rotation and dictates the enantiofacial approach of the alkylzinc reagent. This allows a racemic mixture of the starting material to converge dynamically into a single highly enantioenriched product, avoiding the 50% yield ceiling typical of kinetic resolutions[2].

NegishiWorkflow Substrate Racemic N-Benzyl-2-bromo- N-phenylbutanamide Reaction Stereoconvergent Negishi Cross-Coupling (DMI/THF, rt) Substrate->Reaction Reagent Alkylzinc Reagent (e.g., RZnBr) Reagent->Reaction Catalyst NiCl2·glyme + (R)-i-Pr-Pybox (Chiral Catalyst) Catalyst->Reaction Product Enantioenriched Product (e.g., (S)-Isomer) Reaction->Product

Fig 1: Workflow for Nickel-Catalyzed Stereoconvergent Negishi Cross-Coupling.

NMR Spectral Elucidation

The structural validation of N-benzyl-2-bromo-N-phenylbutanamide relies heavily on high-resolution NMR spectroscopy. The data below is recorded at 400 MHz for 1 H and 101 MHz for 13 C in CDCl 3​ at ambient temperature[3],[4].

Quantitative Data Presentation

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Structural Notes
7.43 – 6.92 Multiplet (m)10HAromatic (Ph, Bn)Overlapping resonance signals from the electron-rich phenyl and benzyl rings[3].
4.90 Singlet (s)2HN-CH 2​ (Benzyl)Highly deshielded by the adjacent nitrogen atom and aromatic ring current. Lack of vicinal protons results in a sharp singlet.
4.07 – 3.84 Multiplet (m)1HC2-H (α-proton)Strongly deshielded by both the electronegative bromine atom and the anisotropic effect of the adjacent carbonyl group[3].
2.26 – 2.09 Multiplet (m)1HC3-H a​ Diastereotopic proton: The adjacent C2 carbon is a stereocenter. This chiral environment makes the two C3 methylene protons chemically non-equivalent.
2.05 – 1.78 Multiplet (m)1HC3-H b​ Diastereotopic proton: Exhibits complex geminal coupling with C3-H a​ and vicinal coupling with C2-H and C4-H 3​ [3].
0.89 Triplet (t, J = 7.3 Hz)3HC4-H 3​ (Methyl)Terminal aliphatic methyl group, split into a triplet by the adjacent C3 methylene protons.

Table 2: 13 C NMR Spectral Data (101 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)AssignmentCausality & Structural Notes
169.03 C1 (Carbonyl)Highly deshielded sp 2 carbon characteristic of an amide carbonyl[4].
141.11, 136.91 Ar-C (Quaternary)Ipso carbons of the phenyl and benzyl groups; lack attached protons[4].
129.74 – 127.60 Ar-CHSix distinct signals (129.74, 128.88, 128.63, 128.49, 128.38, 127.60) representing the aromatic methine carbons[4].
53.57 N-CH 2​ (Benzyl)Aliphatic carbon deshielded by the electronegative nitrogen atom[4].
46.04 C2 (α-Carbon)Shifted downfield due to the electron-withdrawing inductive effect of the covalently bound bromine atom[4].
28.69 C3 (Methylene)Aliphatic carbon adjacent to the α-stereocenter[4].
12.17 C4 (Methyl)Terminal aliphatic methyl carbon[4].
Diagnostic Logic of the Spectra

The presence of diastereotopic protons at δ 2.26–2.09 and δ 2.05–1.78 is the most critical diagnostic feature in the 1 H NMR spectrum. Even though the bulk material is a racemate (a 1:1 mixture of enantiomers), each individual molecule possesses a chiral center at C2. This intramolecular asymmetry breaks the symmetry of the adjacent C3 methylene group, forcing the two protons into different magnetic environments.

NMRElucidation Data NMR Spectral Data HNMR 1H NMR Analysis Data->HNMR CNMR 13C NMR Analysis Data->CNMR Aromatic Aromatic Protons (δ 6.92-7.43) HNMR->Aromatic AlphaCH Alpha-CH (C2) (δ 3.84-4.07, m) HNMR->AlphaCH Carbonyl Carbonyl (C1) (δ 169.03) CNMR->Carbonyl Structure Confirmed Structure Aromatic->Structure AlphaCH->Structure Carbonyl->Structure

Fig 2: Logical workflow for the NMR structural elucidation of the alpha-bromo amide.

Experimental Protocols: Stereoconvergent Negishi Workflow

To ensure scientific integrity, the following protocol details the self-validating application of N-benzyl-2-bromo-N-phenylbutanamide in an enantioselective Negishi cross-coupling reaction, adapted from established organic syntheses standards[1],[2].

Step 1: Catalyst Assembly
  • Purge an oven-dried 1000-mL, three-necked, round-bottomed flask with argon for 20 minutes.

  • Add NiCl 2​ ·glyme (0.07 equiv) and the chiral ligand (R)-(i-Pr)-Pybox (0.09 equiv).

  • Add the substrate, N-benzyl-2-bromo-N-phenylbutanamide (1.00 equiv), under a positive pressure of argon[1].

Step 2: Solvent Optimization
  • Inject 1,3-Dimethyl-2-imidazolidinone (DMI) and anhydrous THF via syringe.

    • Expert Insight: DMI is a highly polar aprotic solvent. Its inclusion is critical as it stabilizes the organozinc reagent and accelerates the transmetalation step, preventing the premature decay of the active nickel catalyst[2].

Step 3: Organozinc Addition
  • Stir the orange solution at room temperature for 10 minutes to allow the active chiral catalyst complex to form.

  • Add the alkylzinc reagent (1.30 equiv) via syringe over 6 minutes. Maintain the internal temperature below 30 °C to suppress non-selective background reactions[1].

Step 4: Self-Validating Reaction Monitoring
  • Stir the dark-brown reaction mixture at room temperature for 24 hours.

  • Validation Check: Withdraw a 0.1 mL aliquot and analyze via 1 H NMR. The reaction is deemed complete when the characteristic C2-H multiplet of the starting material (δ 4.07 – 3.84 ppm) completely disappears[1].

Step 5: Quench and Purification
  • Quench the excess organozinc reagent by adding 15 mL of ethanol.

  • Dilute the mixture with diethyl ether and wash sequentially with water to remove the DMI and zinc salts[2].

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and purify via silica gel column chromatography to isolate the enantioenriched product.

References

  • Organic Syntheses (2010) . Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents. Lou, S., & Fu, G. C. Vol 87, p. 330. [Link]

  • The Royal Society of Chemistry (RSC) . Supporting Information: Spectral Data for N-benzyl-2-bromo-N-phenylbutanamide. [Link]

Sources

Exploratory

Chemical Safety and Reactivity Profile of N-Benzyl-2-bromo-N-phenylbutanamide: A Technical Guide for Drug Development

Executive Summary N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized α-bromo amide utilized primarily as a racemic electrophile in stereoconvergent cross-coupling reactions. While its unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized α-bromo amide utilized primarily as a racemic electrophile in stereoconvergent cross-coupling reactions. While its unique structural properties make it an invaluable building block for synthesizing complex chiral pharmaceuticals, these same properties render it a potent alkylating agent with significant toxicological hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and self-validating experimental protocols required for its safe application in drug development.

Chemical Identity and Quantitative Properties

To establish a baseline for risk assessment, the fundamental physicochemical properties of the compound are summarized below. The high molecular weight and presence of multiple aromatic rings significantly increase its lipophilicity, directly impacting both its synthetic utility and its environmental hazard profile.

Table 1: Chemical Identity and Physical Properties

PropertyValueCausality / Impact
Chemical Name N-Benzyl-2-bromo-N-phenylbutanamideBulky substituents dictate steric hindrance during catalysis.
CAS Registry Number 851073-30-8Unique identifier for SDS and regulatory tracking.
Molecular Formula C17H18BrNOHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 332.23 g/mol Determines stoichiometric calculations in cross-coupling.
Appearance White to off-white solidAerosolization risk if handled outside of a fume hood.

Hazard Identification and Mechanistic Toxicology

The hazards associated with N-Benzyl-2-bromo-N-phenylbutanamide are intrinsically linked to its reactivity. According to standardized safety data provided by [1], the compound exhibits acute toxicity to both mammalian tissues and aquatic ecosystems.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic life
The Alkylating Pathway (Mechanistic Causality)

The toxicological profile of this compound is driven by the α-bromo amide moiety. The carbonyl group is highly electron-withdrawing, which intensifies the partial positive charge ( δ+ ) on the adjacent α-carbon. This electronic environment makes the α-carbon exceptionally susceptible to bimolecular nucleophilic substitution (S N​ 2).

In biological systems, endogenous nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues in vital proteins or the nitrogenous bases in DNA—readily attack this electrophilic center, displacing the bromide leaving group. This irreversible covalent modification (alkylation) disrupts protein folding, enzyme function, and cellular homeostasis, leading to cytotoxicity and sensitization. Furthermore, the high lipophilicity imparted by the benzyl and phenyl rings facilitates rapid bioaccumulation across the phospholipid bilayers of aquatic organisms, explaining its severe H400 aquatic hazard rating.

ToxicityMechanism Electrophile N-Benzyl-2-bromo-N-phenylbutanamide (Lipophilic α-Bromo Amide) SN2 SN2 Alkylation (Bromide Displacement) Electrophile->SN2 Nucleophile Biological Nucleophiles (Protein Thiols / DNA Bases) Nucleophile->SN2 Adduct Covalent Adduct Formation (Irreversible Binding) SN2->Adduct Toxicity Cytotoxicity & Sensitization (Aquatic & Mammalian) Adduct->Toxicity

Figure 1: Electrophilic alkylation pathway demonstrating α-bromo amide toxicity.

Self-Validating Experimental Protocol: Enantioselective Negishi Cross-Coupling

Despite its hazards, this compound is a critical substrate in stereoconvergent carbon-carbon bond formation. The following step-by-step methodology for nickel-catalyzed Negishi cross-coupling is adapted from validated procedures published by [2] and supported by the [4]. The protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure both synthetic success and operator safety.

Step-by-Step Methodology

Step 1: Catalyst Assembly and Validation

  • Action: In an oven-dried Schlenk flask under argon, combine NiCl 2​ ·glyme (0.05 equiv) and (R)-(i-Pr)-Pybox (0.065 equiv). Add N-benzyl-2-bromo-N-phenylbutanamide (1.0 equiv). Inject a solvent mixture of DMI (1,3-Dimethyl-2-imidazolidinone) and THF.

  • Causality: DMI is highly polar and stabilizes the reactive organozinc and nickel intermediates, while THF ensures the solubility of the lipophilic Pybox ligand.

  • Self-Validating Checkpoint: The solution must turn a distinct orange color within 10 minutes. This visual cue confirms the successful coordination of the active chiral nickel-Pybox complex. Proceeding without this color change risks the dangerous accumulation of unreacted organozinc in later steps.

Step 2: Nucleophile Addition

  • Action: Slowly add the alkylzinc reagent (1.3 equiv) via syringe over 6 minutes, rigorously maintaining the internal temperature below 30 °C.

  • Causality: Organozinc reagents are highly reactive. Controlling the exotherm prevents the thermal degradation of the chiral catalyst and suppresses uncatalyzed, racemic background reactions, thereby preserving the enantiomeric excess (ee) of the final product.

Step 3: Reaction Monitoring

  • Action: Stir the dark-brown reaction mixture at room temperature for 24 hours.

  • Self-Validating Checkpoint: Extract a micro-aliquot and perform 1 H NMR analysis. The complete disappearance of the resonance peak at δ 3.95 ppm (corresponding to the α -proton of the starting material) analytically validates that the hazardous α-bromo amide has been fully consumed. Do not proceed to aqueous workup until this is confirmed, as residual electrophile poses an alkylation hazard during extraction.

Step 4: Safe Quenching

  • Action: Add 15 mL of absolute ethanol to the reaction vessel.

  • Causality: Ethanol provides a controlled, mild proton source to safely neutralize any excess organozinc reagent without generating explosive hydrogen gas rapidly.

  • Self-Validating Checkpoint: The cessation of effervescence confirms the complete destruction of the organometallic species, rendering the mixture safe for exposure to ambient atmosphere and subsequent aqueous extraction.

NegishiWorkflow Catalyst NiCl2·glyme + (R)-(i-Pr)-Pybox (Argon Atmosphere) Complex Active Chiral Ni-Complex (Orange Solution) Catalyst->Complex DMI/THF Substrate Add N-Benzyl-2-bromo-N-phenylbutanamide (Racemic Substrate) Complex->Substrate Zinc Add Alkylzinc Reagent (T < 30°C) Substrate->Zinc Reaction Stereoconvergent Cross-Coupling (24h, rt) Zinc->Reaction Validation 1H NMR Validation (Disappearance of δ 3.95 ppm) Reaction->Validation Quench Ethanol Quench (Neutralize Organozinc) Validation->Quench Safe Workup

Figure 2: Self-validating workflow for enantioselective Negishi cross-coupling.

Spill Management and Waste Disposal

Due to its classification as an Aquatic Acute 1 hazard by chemical suppliers like [3], standard aqueous wash-down procedures are strictly prohibited for spills involving N-Benzyl-2-bromo-N-phenylbutanamide.

Chemical Neutralization Protocol: In the event of a powder spill, the area must be treated with an aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ) .

  • Causality: The thiosulfate ion is a soft, highly reactive nucleophile that rapidly outcompetes biological nucleophiles. It undergoes an S N​ 2 reaction with the spilled α-bromo amide, converting the hazardous, lipophilic alkylating agent into a water-soluble, non-toxic Bunte salt (thioether adduct).

  • Validation: The visual dissolution of the lipophilic white solid into the aqueous thiosulfate phase confirms that the neutralization reaction has occurred, validating that the waste can now be safely collected for standard organic hazardous waste incineration.

References

  • Title: Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides Source: Organic Syntheses URL: [Link]

  • Title: PMC - Nickel-Catalyzed Enantioselective Negishi Cross-Couplings Source: National Institutes of Health (NIH) URL: [Link]

Foundational

Pharmacokinetics and toxicity profile of N-Benzyl-2-bromo-N-phenylbutanamide

An In-Depth Technical Guide to the Preclinical Characterization of N-Benzyl-2-bromo-N-phenylbutanamide Foreword: The journey of a novel chemical entity (NCE) from laboratory bench to clinical candidate is a rigorous proc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Characterization of N-Benzyl-2-bromo-N-phenylbutanamide

Foreword: The journey of a novel chemical entity (NCE) from laboratory bench to clinical candidate is a rigorous process underpinned by a deep understanding of its interaction with biological systems. This guide addresses the core preclinical characterization of N-Benzyl-2-bromo-N-phenylbutanamide , a compound for which no public data currently exists. As such, this document serves as both a strategic blueprint and a technical manual for elucidating its pharmacokinetic and toxicological profile. We will proceed by applying established, field-proven methodologies, explaining not just the "how" but the critical "why" behind each experimental choice. The structural features of this molecule—a substituted butanamide core, an N-benzyl group, and a bromine substituent—present specific hypotheses that will guide our investigative strategy.

Part 1: Pharmacokinetic (ADME) Profile Elucidation

The therapeutic efficacy of any agent is fundamentally dependent on its ability to reach the target site of action in sufficient concentration and for an appropriate duration. This section outlines the workflow for defining the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Benzyl-2-bromo-N-phenylbutanamide.

Absorption: Crossing the Barrier

Predicting the extent of oral absorption is a critical first step. Poor absorption is a common cause of clinical failure. Our approach combines in silico prediction with in vitro confirmation.

Before committing to resource-intensive experiments, we utilize computational models to predict fundamental physicochemical properties and ADME parameters. Tools like the SwissADME web server provide rapid insights.

  • Predicted Parameters: Lipophilicity (LogP), water solubility (LogS), and violations of Lipinski's Rule of Five.

  • Causality: These parameters govern a molecule's ability to partition between aqueous and lipid environments, a key factor in passive diffusion across the gut wall. For instance, a high LogP might suggest good membrane permeability but poor solubility, posing a formulation challenge. The presence of the bromo- and benzyl- groups is expected to increase lipophilicity.

To experimentally measure intestinal permeability, the Caco-2 permeability assay is the industry gold standard. It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure monolayer confluence. A Lucifer yellow rejection test is performed as a final quality control.

  • Assay Execution:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side for apical-to-basolateral (A-to-B) permeability assessment, and to the basolateral (B) side for basolateral-to-apical (B-to-A) assessment.

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Compound concentration in the samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. An efflux ratio (Papp B-to-A / Papp A-to-B) is also determined. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 1: Hypothetical Caco-2 Permeability Data for N-Benzyl-2-bromo-N-phenylbutanamide

ParameterValueInterpretation
Papp (A-to-B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B-to-A)35 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio2.3Potential P-gp Substrate
  • Interpretation: A high A-to-B Papp value suggests good passive absorption. The efflux ratio >2 indicates that active transport out of the cell could potentially limit net absorption in vivo, a crucial insight for later studies.

Distribution: Where Does It Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution is governed by its affinity for plasma proteins and its ability to penetrate tissues.

Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted.[3] High plasma protein binding can significantly reduce a drug's efficacy. We use Rapid Equilibrium Dialysis (RED) for this assessment.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device insert (containing a semi-permeable membrane) is placed into a Teflon base plate.

  • Sample Addition: The test compound is spiked into plasma (human and rodent) at a relevant concentration (e.g., 1 µM). 200 µL of this plasma is added to the sample chamber of the RED insert.

  • Dialysis: 350 µL of phosphate-buffered saline (PBS) is added to the buffer chamber. The plate is sealed and incubated for 4-6 hours with shaking to reach equilibrium.

  • Analysis: At the end of the incubation, equal aliquots are taken from the plasma and buffer chambers. The samples are analyzed by LC-MS/MS to determine compound concentrations.

  • Calculation: The fraction unbound (fu) is calculated as (Concentration in buffer chamber / Concentration in plasma chamber).

Table 2: Hypothetical Plasma Protein Binding Data

SpeciesFraction Unbound (fu)% Bound
Human0.0298%
Rat0.0595%
  • Interpretation: A value of 98% bound in human plasma is high and must be factored into dose predictions. The difference between species is noted for cross-species pharmacokinetic scaling.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of converting foreign compounds into more water-soluble, excretable metabolites. This is the primary route of clearance for most drugs and a major determinant of a drug's half-life and potential for drug-drug interactions.

The first step is to determine how quickly the compound is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) family. This is assessed using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer.

  • Initiation: The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control.[3]

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. The slope of the natural log of this plot gives the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 3: Hypothetical Metabolic Stability Data

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
Human2527.7Moderate
Rat1257.8High
  • Interpretation: The shorter half-life in rat microsomes suggests faster clearance in rats compared to humans, a common finding that must be considered when extrapolating doses from preclinical to clinical studies. The moderate clearance in humans suggests the compound is likely suitable for once or twice-daily dosing, pending further in vivo data.

Based on the structure of N-Benzyl-2-bromo-N-phenylbutanamide and literature on related compounds, we can predict several metabolic hotspots.[4][5][6]

  • N-Debenzylation: Cleavage of the benzyl group is a common metabolic route for N-benzyl amines.[5]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to either the phenyl or benzyl ring.

  • Amide Hydrolysis: Cleavage of the amide bond, though generally slower than oxidative metabolism.

  • Oxidation of the Butyl Chain: Hydroxylation at various positions on the aliphatic chain.

Metabolic Pathways Parent N-Benzyl-2-bromo-N-phenylbutanamide M1 N-debenzylation (CYP-mediated) Parent->M1 M2 Aromatic Hydroxylation (CYP-mediated) Parent->M2 M3 Amide Hydrolysis (Esterase-mediated) Parent->M3

Caption: Predicted major metabolic pathways for the parent compound.

Excretion: The Final Exit

Excretion studies determine the final routes by which the drug and its metabolites leave the body (e.g., urine, feces). These are typically conducted in later-stage preclinical development using radiolabeled compounds to perform a full mass-balance study.

Part 2: Toxicity and Safety Profile

Ensuring a compound's safety is paramount. The toxicity profile is built progressively, starting with in vitro assays to flag major liabilities before moving to more complex in vivo studies.

Genotoxicity: Assessing DNA Damage

Genotoxicity tests are designed to detect compounds that can cause genetic damage, a key initiating event in carcinogenesis. A standard battery of tests is required by regulatory agencies.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It assesses a compound's ability to cause mutations that restore the gene's function, allowing the bacteria to grow on a nutrient-deficient medium. The assay is run with and without metabolic activation (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[7]

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage. Human or other mammalian cells are exposed to the test compound. After cell division, the cells are examined for micronuclei—small, extra nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.[7] Their presence indicates the compound is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

In Vitro Cytotoxicity

Simple cytotoxicity assays provide an early indication of a compound's potential to cause cell death and can help identify the therapeutic window.

Experimental Protocol: HepG2 Cytotoxicity Assay

  • Cell Seeding: Human hepatocarcinoma (HepG2) cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of N-Benzyl-2-bromo-N-phenylbutanamide for 24 or 48 hours.

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, which measures ATP) is added. Luminescence, which is proportional to the number of viable cells, is measured.

  • Data Analysis: A dose-response curve is generated, and the concentration that causes 50% cell death (IC₅₀) is calculated.

Table 4: Hypothetical Cytotoxicity Data

AssayCell LineIC₅₀ (µM)Interpretation
CytotoxicityHepG2> 50 µMLow potential for acute hepatotoxicity
  • Interpretation: An IC₅₀ value well above the expected therapeutic concentration is a positive sign. A low IC₅₀ would be a significant red flag for liver toxicity.

In Vivo Toxicity Studies

In vivo studies are essential for understanding a compound's effects in a whole biological system. Studies are conducted under Good Laboratory Practice (GLP) conditions for regulatory submissions.[8][9]

  • Acute Toxicity / Dose Range-Finding: A single-dose study in rodents is performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This study helps set the dose levels for subsequent repeat-dose studies.[7]

  • Repeat-Dose Toxicity: These studies evaluate the effects of longer-term exposure. Typically, a 28-day study is conducted in two species (one rodent, one non-rodent, e.g., rat and dog). A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and blood chemistry), and histopathology of all major organs.[8][10]

Toxicity Testing Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies (GLP) Ames Ames Test (Mutagenicity) Decision1 Go / No-Go Ames->Decision1 Micro Micronucleus Assay (Clastogenicity) Micro->Decision1 Cyto Cytotoxicity (e.g., HepG2) Cyto->Decision1 Acute Acute Toxicity (MTD Determination) Repeat 28-Day Repeat Dose (Rodent & Non-Rodent) Acute->Repeat Decision2 Go / No-Go (IND-Enabling) Repeat->Decision2 Decision1->Acute

Caption: A staged workflow for assessing the toxicity of a novel compound.

Conclusion and Forward Look

This guide has outlined a comprehensive, industry-standard framework for the initial pharmacokinetic and toxicological characterization of N-Benzyl-2-bromo-N-phenylbutanamide. The proposed experiments are designed to build a data package that identifies potential liabilities early, informs optimization strategies, and establishes a clear path toward IND-enabling studies. By systematically evaluating its ADME properties and safety profile, we can make informed, data-driven decisions, maximizing the potential for this novel chemical entity to become a successful therapeutic agent.

References

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (1993). Xenobiotica, 23(12), 1371-1379. [Link]

  • Gooderham, N. J., & Gorrod, J. W. (1985). The in vitro metabolism of N-benzylaniline. European Journal of Drug Metabolism and Pharmacokinetics, 10(2), 121-128. [Link]

  • Charles River Laboratories. (n.d.). General Toxicology Studies. Retrieved from [Link]

  • Ulgen, M., & Gorrod, J. W. (1993). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug Metabolism and Drug Interactions, 10(4), 307-318. [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Gorrod, J. W., & Ulgen, M. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-143. [Link]

  • ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Crystal Engineering, Density Functional Theory, ADME/T, Molecular Docking, and Antimicrobial Evaluation of Bromo-Based Ortho-Vanillin Compounds. Retrieved from [Link]

  • Sjöberg, F., & Eriksson, U. G. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Liu, Y., et al. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. [Link]

  • Dittmer, S., et al. (2020). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics, 12(3), 254. [Link]

  • Ulgen, M., et al. (1993). The Failure of Substrate pKa to Influence the Microsomal Formation of Amides from N-Benzylamines: the Microsomal Metabolism of N-Benzyl Pyrrolidine, N-Benzyl Carbazole and N-Acetyl-N-benzyl-4-methylaniline. Journal of Pharmacy and Pharmacology, 45(1), 1-5. [Link]

  • ResearchGate. (2025). ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Kralj, A., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 27(5), 1593. [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Altogen Labs. (n.d.). Principles of Toxicology. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Catalytic Utility of N-Benzyl-2-bromo-N-phenylbutanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mass Spectrometry Profiling, Enantioselective Catalysis, and Self-Validating Methodologies Executive Summary In advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mass Spectrometry Profiling, Enantioselective Catalysis, and Self-Validating Methodologies

Executive Summary

In advanced synthetic workflows and drug discovery pipelines, the precise analytical characterization and methodological application of chiral building blocks dictate the success of downstream targets. As an application scientist bridging the gap between analytical chemistry and synthetic methodology, I frequently observe that the nuances between bulk molecular weight and monoisotopic exact mass are overlooked in halogenated compounds, leading to critical analytical discrepancies.

This technical guide provides an in-depth breakdown of N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8), a highly versatile electrophile utilized primarily in asymmetric catalysis. By establishing self-validating protocols for both its High-Resolution Mass Spectrometry (HRMS) characterization and its application in Nickel-catalyzed Negishi cross-couplings, this document serves as a robust framework for laboratory implementation.

Mass Profiling: Molecular Weight vs. Exact Mass

When handling halogenated substrates, researchers must strictly delineate between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification).

Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). The near 1:1 ratio pulls the bulk average atomic mass of bromine to ~79.90 Da. Consequently, the bulk molecular weight of N-Benzyl-2-bromo-N-phenylbutanamide is calculated as 332.23 g/mol ().

However, mass spectrometers do not measure averages; they resolve individual isotopes. The monoisotopic exact mass—calculated using the most abundant isotopes ( 12C , 1H , 79Br , 14N , 16O )—is strictly 331.0572 Da (1)[1].

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Name N-Benzyl-2-bromo-N-phenylbutanamideStandard IUPAC nomenclature.
CAS Registry Number 851073-30-8Unique identifier for procurement[2].
Chemical Formula C₁₇H₁₈BrNODefines elemental composition[1].
Molecular Weight 332.23 g/mol Used for synthetic stoichiometry.
Monoisotopic Exact Mass 331.0572 DaTarget mass for HRMS calibration[1].
Principal [M+H]⁺ Ions m/z 332.0645 & 334.0624Diagnostic 1:1 isotopic doublet in ESI(+).

Analytical Validation: HRMS Protocol

To ensure the integrity of the α -bromo amide before utilizing it in sensitive catalytic cycles, HRMS validation is mandatory. α -bromo amides are highly susceptible to debromination.

Step-by-Step HRMS Methodology
  • Step 1: Sample Preparation: Dissolve the compound in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ pseudomolecular ion necessary for positive-mode Electrospray Ionization (ESI).

  • Step 2: Ionization & Acquisition: Inject the sample into an ESI-TOF or Orbitrap system using soft ionization parameters (e.g., lowered capillary/fragmentor voltages).

    • Causality: The C–Br bond at the α -position is labile. Hard ionization will induce in-source fragmentation, artificially suggesting sample degradation.

  • Step 3: Data Validation (Self-Validating System): Extract the ion chromatograms for m/z 332.0645 ( 79Br ) and 334.0624 ( 81Br ).

    • System Check: The presence of a 1:1 doublet separated by ~1.998 Da internally validates that the compound is intact. A singular, dominant peak at m/z 252.14 indicates complete loss of the bromine atom, failing the validation check.

MS_Workflow Prep Sample Preparation (1 µg/mL, 0.1% FA) ESI ESI(+) Soft Ionization (Avoid Fragmentation) Prep->ESI HRMS HRMS Acquisition (TOF / Orbitrap) ESI->HRMS Analysis Isotopic Envelope (m/z 332.06 & 334.06) HRMS->Analysis

HRMS validation workflow for N-Benzyl-2-bromo-N-phenylbutanamide isotopic analysis.

Synthetic Application: Enantioselective Negishi Cross-Coupling

N-Benzyl-2-bromo-N-phenylbutanamide gained immense prominence following the seminal work by Prof. Gregory Fu, who demonstrated its utility as an electrophile in the first catalytic enantioselective cross-coupling of secondary α -bromo amides with organozinc reagents (3)[3].

Coupling secondary alkyl halides is notoriously difficult due to the rapid rate of β -hydride elimination. However, by employing a specific chiral Nickel catalyst, this side reaction is suppressed, allowing for highly enantioselective C–C bond formation.

Step-by-Step Catalytic Methodology
  • Step 1: Catalyst Assembly: In an oven-dried flask purged with argon, combine NiCl₂·glyme (0.07 equiv) and the chiral ligand (R)-i-Pr-Pybox (0.09 equiv)[3].

    • Causality: The glyme adduct of NiCl₂ is specifically chosen over anhydrous NiCl₂ because its superior solubility in organic solvents ensures rapid, uniform complexation with the Pybox ligand, preventing the formation of unligated, racemic-promoting Ni species.

  • Step 2: Substrate Introduction: Add N-Benzyl-2-bromo-N-phenylbutanamide (1.00 equiv), followed by a solvent matrix of DMI (1,3-Dimethyl-2-imidazolidinone) and THF[3].

    • Causality: DMI is a highly polar aprotic solvent that stabilizes the active organometallic intermediates and prevents the aggregation of zinc species. THF modulates the viscosity and freezing point of the mixture at lower temperatures.

  • Step 3: Organozinc Titration (Self-Validating System): Prior to addition, titrate the alkylzinc halide (RZnBr) solution using iodine.

    • System Check: Using an uncalibrated organozinc reagent leads to stoichiometric imbalances, promoting homocoupling or incomplete conversion. Titration acts as a self-validating step to ensure exact molar equivalents are added.

  • Step 4: Reaction Execution: Add the titrated alkylzinc reagent at 0 °C, then allow the reaction to warm to room temperature, monitoring via TLC until the α -bromo amide is fully consumed.

    • Causality: Gradual warming controls the exothermic transmetalation step, preventing thermal degradation of the chiral catalyst and preserving high enantiomeric excess (ee).

Catalytic_Workflow cluster_0 Catalyst Assembly (Argon Atmosphere) Precat NiCl2·glyme + (R)-i-Pr-Pybox Solvent DMI / THF Solvent Matrix Precat->Solvent Active Chiral Ni Active Species Solvent->Active Coupling Enantioselective Negishi Coupling (0 °C to RT) Active->Coupling Substrate N-Benzyl-2-bromo-N-phenylbutanamide Substrate->Coupling Zinc Alkylzinc Halide (RZnBr) Zinc->Coupling Product Chiral α-Alkyl Amide (High ee%) Coupling->Product

Nickel-catalyzed enantioselective Negishi cross-coupling workflow for alpha-bromo amides.

References

  • C17H18BrNO - Explore - PubChemLite Source: uni.lu URL:[Link]

  • Organic Syntheses Procedure: Enantioselective Cross-Coupling Source: orgsyn.org URL:[Link]

Sources

Foundational

Enantioselective Negishi Cross-Couplings of N-Benzyl-2-bromo-N-phenylbutanamide Derivatives: A Comprehensive Technical Guide

Executive Summary The development of robust methodologies for sp³-sp³ carbon-carbon bond formation has historically been hindered by the tendency of alkyl electrophiles to undergo rapid β-hydride elimination[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust methodologies for sp³-sp³ carbon-carbon bond formation has historically been hindered by the tendency of alkyl electrophiles to undergo rapid β-hydride elimination[1]. However, the advent of specialized nickel-catalyzed asymmetric cross-couplings has revolutionized this space. Among the most versatile chiral building blocks utilized in these reactions are N-Benzyl-2-bromo-N-phenylbutanamide derivatives [2].

By acting as secondary alkyl electrophiles in enantioselective Negishi cross-couplings, these α-bromo amides enable the stereoconvergent synthesis of highly functionalized chiral amides[3]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing N-Benzyl-2-bromo-N-phenylbutanamide in advanced drug development and synthetic applications.

Mechanistic Insights: The Logic of Stereoconvergence

The most powerful aspect of utilizing N-Benzyl-2-bromo-N-phenylbutanamide is its stereoconvergence . Researchers do not need to synthesize enantiopure starting materials; the catalytic system transforms a racemic mixture of the α-bromo amide entirely into a single enantiomer of the product (e.g., >90% ee)[4].

Causality Behind the Mechanism

The reaction avoids traditional kinetic resolution. Instead, it proceeds via a radical-mediated pathway governed by a chiral Nickel/Pybox catalyst—specifically NiCl2​⋅glyme paired with (R)-(i-Pr)-Pybox [3].

  • Single Electron Transfer (SET): The active L∗Ni(I) species donates an electron to the racemic α-bromo amide, cleaving the C–Br bond and generating an alkyl radical. Crucially, this step destroys the original stereocenter [3].

  • Stereoselective Recombination: The resulting alkyl radical recombines with the L∗Ni(II) complex. Because this recombination occurs within the highly structured chiral pocket of the Pybox ligand, the new L∗Ni(III) intermediate is formed with strict stereocontrol[3].

  • Transmetalation & Reductive Elimination: The organozinc reagent undergoes transmetalation with the Ni(III) species, followed by reductive elimination to yield the enantioenriched product and regenerate the Ni(I) catalyst[3].

Mechanism Racemic Racemic α-Bromo Amide (Substrate) SET Single Electron Transfer (SET) Generation of Alkyl Radical Racemic->SET L*Ni(I) Ni2 L*Ni(II) + Alkyl Radical (Loss of Original Stereocenter) SET->Ni2 Ni3 L*Ni(III)(Alkyl)(X) (Stereoconvergent Recombination) Ni2->Ni3 Recombination Transmetalation Transmetalation with R-ZnBr Ni3->Transmetalation Product Enantioenriched Product via Reductive Elimination Transmetalation->Product Regenerates L*Ni(I)

Stereoconvergent mechanism of Ni-catalyzed Negishi cross-coupling via radical intermediates.

Experimental Workflows & Self-Validating Protocols

The following methodology outlines the synthesis of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide from racemic N-Benzyl-2-bromo-N-phenylbutanamide. Every phase is designed as a self-validating system to ensure reproducibility and high enantiomeric excess[4].

Phase 1: Preparation of the Alkylzinc Reagent
  • Causality: Commercially available alkylzinc halides often lack the necessary purity for highly sensitive asymmetric catalysis. Generating the reagent in situ ensures optimal reactivity[4].

  • Zinc Activation: In an oven-dried Schlenk flask under argon, add zinc powder (1.50 equiv) and 1,3-Dimethyl-2-imidazolidinone (DMI). Add I2​ (0.025 equiv) in one portion.

    • Self-Validation Check: Stir at 70 °C. The initial red color of the iodine will fade within ~5 minutes. This visual cue confirms the successful removal of the passivating zinc oxide layer[4].

  • Alkyl Bromide Addition: Add 6-bromohexanenitrile (1.00 equiv) and stir at 70 °C for 12 hours. Allow unreacted zinc to settle.

  • Filtration & Titration: Filter the supernatant under argon.

    • Self-Validation Check: Determine the exact molarity of the organozinc reagent using 1H NMR spectroscopy by comparing the integration of the CH2​Zn protons (δ 0.13) against the DMI solvent peaks (δ 3.31 and 2.74). Precise stoichiometry prevents catalyst poisoning[4].

Phase 2: Asymmetric Cross-Coupling
  • Catalyst Assembly: Purge a flask with argon. Add NiCl2​⋅glyme (0.07 equiv) and (R)-(i-Pr)-Pybox (0.09 equiv).

  • Substrate Addition: Add racemic N-Benzyl-2-bromo-N-phenylbutanamide (1.00 equiv), followed by DMI and THF.

    • Self-Validation Check: The solution will turn a distinct orange color, confirming the successful formation of the active Ni-Pybox complex[4].

  • Coupling: Add the titrated organozinc reagent (1.30 equiv) slowly over 6 minutes, strictly maintaining the internal temperature below 30 °C to prevent thermal degradation of the chiral active site. Stir at room temperature for 24 hours.

    • Self-Validation Check: Monitor reaction progress via 1H NMR of an aliquot. Complete consumption of the electrophile is confirmed by the absolute disappearance of the α-proton triplet at δ 3.95[4].

  • Quench: Quench the excess organozinc reagent with ethanol, extract with Et2​O , and purify via silica gel chromatography[4].

Workflow Step1 Preparation of Alkylzinc Reagent (Zn powder, I2, DMI, 70°C) Step2 Filtration & Titration (Determine Molarity via NMR) Step1->Step2 Step5 Cross-Coupling Reaction (Add Zn Reagent, RT, 24h) Step2->Step5 Alkylzinc Step3 Catalyst Assembly (NiCl2·glyme + (R)-(i-Pr)-Pybox) Step4 Substrate Addition (N-Benzyl-2-bromo-N-phenylbutanamide) Step3->Step4 Step4->Step5 Electrophile Step6 Quench & Purification (EtOH Quench, Chromatography) Step5->Step6

Step-by-step experimental workflow for the enantioselective Negishi cross-coupling.

Quantitative Data & Substrate Scope

The Ni-catalyzed Negishi cross-coupling of N-Benzyl-2-bromo-N-phenylbutanamide demonstrates exceptional tolerance to various functional groups on the organozinc partner, including olefins, ethers, imides, and nitriles[3].

Electrophile (Derivative)Organozinc ReagentYield (%)Enantiomeric Excess (ee %)Reference
N-Benzyl-2-bromo-N-phenylbutanamide(5-Cyanopentyl)zinc(II) bromide85–89914
N-Benzyl-2-bromo-N-phenylbutanamidePentylzinc(II) bromide8895[[3]]()
Secondary α-bromo amides (General)Functionalized alkylzincs (Acetal/Ether)51–9087–96[[3]]()

Applications in Drug Development

The cross-coupled products derived from N-Benzyl-2-bromo-N-phenylbutanamide are highly valuable in pharmaceutical synthesis. The robust amide linkage can be subjected to downstream functionalization without racemizing the newly formed stereocenter. For example, reduction with LiAlH4​ converts the enantioenriched amide into a chiral primary alcohol, serving as a critical linchpin for the synthesis of complex biologically active molecules[4].

References

  • [3] Fischer, C., & Fu, G. C. (2005). "Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents." Journal of the American Chemical Society, 127(13), 4594-4595. 3

  • [4] Lou, S., & Fu, G. C. (2010). "NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE." Organic Syntheses, 87, 330-338. 4

  • [2] Sigma-Aldrich. (2009). "Aldrichimica Acta Volume 42 No. 1." Sigma-Aldrich Catalog. 2

  • [1] Semantic Scholar. (2012). "Ligand Effects in Nickel Catalysis." 1

Sources

Exploratory

In Vitro Mechanism of Action of N-Benzyl-2-bromo-N-phenylbutanamide: A Technical Guide to Enantioconvergent Nickel-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary & Chemical Context Unlike traditional biological therapeutics, N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Chemical Context

Unlike traditional biological therapeutics, N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) is a highly specialized chemical building block. In the context of synthetic methodology and drug development, its "in vitro mechanism of action" refers to its precise reactivity within a controlled reaction vessel (in vitro). Specifically, it serves as the benchmark substrate for the landmark Nickel-Catalyzed Enantioselective Negishi Cross-Coupling developed by Prof. Gregory C. Fu and coworkers.

This process is a breakthrough in asymmetric catalysis: it takes a racemic mixture of the secondary α -bromo amide and, via a radical-mediated mechanism, converts both enantiomers into a single, highly enantioenriched product. This stereoconvergent mechanism is critical for pharmaceutical development, where the synthesis of contiguous chiral centers from inexpensive racemic starting materials drastically reduces production costs and improves yield.

In Vitro Mechanism of Action: The Catalytic Cycle

The reaction mechanism of N-Benzyl-2-bromo-N-phenylbutanamide in this system is governed by a Single-Electron Transfer (SET) pathway. As an Application Scientist, I emphasize that understanding this radical manifold is essential for troubleshooting and scaling the reaction.

Step-by-Step Mechanistic Breakdown
  • Pre-Catalyst Activation & Transmetalation: The air-stable Ni(II) pre-catalyst (NiCl 2​ ·glyme) is reduced in situ by the organozinc reagent to form the active L∗ -Ni(I)-X species. A subsequent transmetalation with the organozinc reagent (R-ZnX) yields a highly reactive L∗ -Ni(I)-R intermediate.

  • Stereoablative Radical Generation (SET): The L∗ -Ni(I)-R species transfers a single electron to the racemic N-Benzyl-2-bromo-N-phenylbutanamide substrate. This induces the cleavage of the C-Br bond, generating an achiral, planar alkyl radical and an L∗ -Ni(II)(R)(Br) complex. Causality note: This step completely erases the original stereochemistry of the substrate (stereoablation), which is why a racemic starting material can be used.

  • Stereoconvergent Radical Capture: The planar alkyl radical recombines with the chiral L∗ -Ni(II) complex to form a high-valent L∗ -Ni(III)(R)(Alkyl)(Br) intermediate. The bulky isopropyl groups of the (R)-i-Pr-Pybox ligand create a rigid chiral pocket that strictly dictates the face from which the radical approaches, ensuring high enantioselectivity.

  • Reductive Elimination: The Ni(III) intermediate undergoes rapid reductive elimination, forging the new C(sp 3 )-C(sp 3 ) bond, releasing the enantioenriched (S)-amide product, and regenerating the L∗ -Ni(I)-X catalyst.

CatalyticCycle Ni_I_X L*-Ni(I)-X Active Catalyst Ni_I_R L*-Ni(I)-R Alkyl-Nickel(I) Species Ni_I_X->Ni_I_R Transmetalation Radical L*-Ni(II)(R)(Br) + Alkyl· Radical Pair Ni_I_R->Radical Single-Electron Transfer (SET) Ni_III L*-Ni(III)(R)(Alkyl)(Br) High-Valent Intermediate Radical->Ni_III Stereoconvergent Capture Ni_III->Ni_I_X Reductive Elimination Product Enantioenriched Product (S)-Amide Ni_III->Product Substrate Racemic Substrate N-Benzyl-2-bromo-N-phenylbutanamide Substrate->Radical Organozinc Organozinc Reagent R-ZnX Organozinc->Ni_I_R

Figure 1: Enantioconvergent radical mechanism of Ni-catalyzed Negishi cross-coupling.

Quantitative Data: Reaction Optimization

The efficiency of this mechanism is highly dependent on the in vitro environment. The table below synthesizes the optimization data for the cross-coupling of N-Benzyl-2-bromo-N-phenylbutanamide[1].

EntryCatalyst / Ligand SystemSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 (Optimal) NiCl 2​ ·glyme / (R)-i-Pr-Pybox DMI / THF 0 °C 90% 95%
2NiCl 2​ ·glyme / (R)-i-Pr-PyboxDMI / THF25 °C85%91%
3NiCl 2​ ·glyme / NoneDMI / THF0 °C< 5%N/A
4No CatalystDMI / THF0 °C0%N/A

Causality in Optimization:

  • Temperature (0 °C): Lowering the temperature from room temperature to 0 °C reduces the background racemic radical recombination pathways, tightening the chiral pocket and boosting the ee from 91% to 95%[1].

  • Solvent (DMI/THF): 1,3-Dimethyl-2-imidazolidinone (DMI) is a highly polar aprotic solvent. It is strictly required to stabilize the transient, highly polar Ni(I) and Ni(III) intermediates and to prevent the aggregation of the organozinc reagent[2].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology incorporates self-validating checkpoints based on the validated 3[3].

Phase 1: Preparation of the Organozinc Reagent
  • Zinc Activation: In an oven-dried Schlenk flask under argon, add zinc powder (1.50 equiv) and heat under vacuum (0.5 torr) at 70 °C for 30 min. Causality: Removes trace moisture and oxidizes the surface layer, exposing active Zn(0).

  • Iodine Quench: Add anhydrous DMI, followed by I 2​ (0.025 equiv). Validation Checkpoint: Stir at 70 °C until the red color of iodine completely fades (~5 min). This visual cue confirms the successful activation of the zinc surface.

  • Alkyl Bromide Addition: Add the alkyl bromide (e.g., 6-bromohexanenitrile) and stir at 70 °C for 12 h. Filter under argon to yield a clear yellow solution. Validation Checkpoint: Perform 1 H NMR spectroscopy to titrate the exact molarity of the R-ZnBr solution before proceeding.

Phase 2: Enantioconvergent Cross-Coupling
  • Catalyst Assembly: In a separate flask purged with argon, combine NiCl 2​ ·glyme (7 mol%), (R)-(i-Pr)-Pybox (9 mol%), and racemic N-Benzyl-2-bromo-N-phenylbutanamide (1.0 equiv).

  • Solvation: Add DMI and THF to form an orange solution. Cool strictly to 0 °C.

  • Coupling: Add the titrated organozinc solution (1.6 equiv) dropwise over 10 minutes.

  • Incubation & Monitoring: Stir at 0 °C for 12 hours. Validation Checkpoint: Perform TLC analysis (SiO 2​ , 30% EtOAc/hexanes). The reaction is complete when the starting material spot disappears and a single product spot appears at Rf​ = 0.5[3].

  • Quench & Purification: Quench with ethanol to destroy excess organozinc. Extract with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the white solid product.

Workflow Step1 1. Catalyst Assembly NiCl2·glyme + (R)-i-Pr-Pybox in DMI/THF Step2 2. Substrate Addition Add Racemic Amide Purge with Argon Step1->Step2 Step3 3. Organozinc Addition Dropwise at 0 °C (Titrated via NMR) Step2->Step3 Step4 4. Reaction Incubation Stir at 0 °C for 12 h (Validate via TLC) Step3->Step4 Step5 5. Quench & Extract EtOH quench EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Rf = 0.5) Step5->Step6

Figure 2: Step-by-step in vitro experimental workflow for the Negishi cross-coupling.

References

  • Sigma-Aldrich Product Specifications Title: N-Benzyl-2-bromo-N-phenylbutanamide 97% | CAS 851073-30-8 Source: Sigma-Aldrich / Merck KGaA URL
  • Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2005, 127, 4594)
  • Source: Organic Syntheses (Org. Synth. 2010, 87, 330-338)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Benzyl-2-bromo-N-phenylbutanamide

Application Note: Synthesis and Characterization of N-Benzyl-2-bromo-N-phenylbutanamide Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-Benzyl-2-bromo-N-phenylbutanamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8)

Introduction and Mechanistic Rationale

N-Benzyl-2-bromo-N-phenylbutanamide is a highly valued secondary α -bromo amide, frequently utilized as an electrophilic substrate in transition-metal-catalyzed asymmetric cross-coupling methodologies. Most notably, it serves as a benchmark substrate in nickel-catalyzed enantioselective Negishi cross-couplings with alkylzinc reagents, enabling the synthesis of complex chiral amides [1].

The synthesis of this compound relies on a highly efficient nucleophilic acyl substitution. By reacting N-benzylaniline with 2-bromobutyryl bromide in the presence of a non-nucleophilic organic base, the target α -bromo amide is generated. The protocol below is designed as a self-validating system : it incorporates specific thermodynamic controls to prevent side reactions (such as ketene formation or α -epimerization) and utilizes in-process analytical checkpoints to ensure high yield and purity before downstream application [2].

Experimental Workflow and Logical Architecture

The following directed graph illustrates the critical path of the synthesis, highlighting the phase transitions and chemical transformations.

SynthesisWorkflow A Reactant Preparation N-Benzylaniline + Et3N in Anhydrous DCM B Thermodynamic Control Cooling to 0 °C (Ice Bath) A->B C Electrophile Addition Dropwise 2-Bromobutyryl bromide B->C D Nucleophilic Acyl Substitution Stirring at RT (12 h) C->D E Aqueous Workup Quench & Phase Separation D->E F Purification Silica Gel Chromatography E->F

Workflow for the synthesis of N-Benzyl-2-bromo-N-phenylbutanamide via acyl substitution.

Materials and Quantitative Stoichiometry

To ensure reproducibility, the reaction is scaled to 10.0 mmol. Anhydrous conditions are critical, as the acyl bromide precursor is highly susceptible to hydrolysis, which would yield the unreactive 2-bromobutyric acid.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction in System
N-Benzylaniline 183.251.0010.01.83 gNucleophile
2-Bromobutyryl bromide 229.901.1011.02.53 g (1.35 mL)Electrophile / Acylating Agent
Triethylamine (Et 3​ N) 101.191.5015.01.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/AN/A50.0 mLAprotic Solvent (Anhydrous)

Step-by-Step Synthesis Protocol

Phase 1: System Initialization and Thermodynamic Control
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

    • Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of 2-bromobutyryl bromide, which would drastically reduce the yield and complicate purification.

  • Reagent Loading: Add N-benzylaniline (1.83 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject triethylamine (2.10 mL, 15.0 mmol) via syringe.

    • Causality: Et 3​ N acts as a proton sink. By neutralizing the hydrobromic acid (HBr) generated during the reaction, it prevents the protonation of N-benzylaniline, maintaining its nucleophilicity and driving the equilibrium forward.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Phase 2: Electrophilic Addition and Reaction Propagation
  • Controlled Addition: Dissolve 2-bromobutyryl bromide (1.35 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel or use a syringe pump to add it dropwise to the reaction mixture over 30 minutes.

    • Causality: The amidation reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of ketene intermediates or potential displacement of the α -bromide by the amine.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient temperature (approx. 23 °C) and stir for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent system. The reaction is self-validating when the N-benzylaniline spot (visualized via UV at 254 nm) is completely consumed.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution. Stir vigorously for 10 minutes.

    • Causality: NaHCO 3​ neutralizes any residual HBr and unreacted acyl bromide, converting the latter into water-soluble carboxylate salts.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1.0 M HCl (20 mL) to remove trace unreacted amine and Et 3​ N, followed by brine (20 mL) to pre-dry the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel (60 Å), eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Validation: Collect the fractions containing the product (R f​ 0.45 in 8:2 Hexanes/EtOAc). Concentrate under vacuum to afford N-Benzyl-2-bromo-N-phenylbutanamide as a white solid.

Analytical Characterization

To ensure the integrity of the synthesized N-Benzyl-2-bromo-N-phenylbutanamide (C 17​ H 18​ BrNO), validate the material against the following expected spectral parameters [2]:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 332.06 (and 334.06 for the 81 Br isotope, exhibiting the characteristic 1:1 isotopic pattern for mono-brominated compounds).

  • 1 H NMR (400 MHz, CDCl 3​ ): Due to the restricted rotation around the amide C-N bond (rotamers), the NMR spectrum may appear complex at room temperature. Key diagnostic peaks include:

    • δ 7.40 – 6.90 (m, 10H, Aromatic protons)

    • δ 4.95 – 4.70 (m, 2H, Benzylic CH 2​ )

    • δ 4.10 (t, 1H, α -CH-Br)

    • δ 2.10 – 1.80 (m, 2H, β -CH 2​ )

    • δ 0.95 (t, 3H, γ -CH 3​ )

References

  • -BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)
  • PubChemLite - N-benzyl-2-bromo-n-phenylbutanamide (C17H18BrNO)
Application

Application Note: N-Benzyl-2-bromo-N-phenylbutanamide in Stereoconvergent Nickel-Catalyzed Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In modern asymmetric organic synthesis, the precise control of stereocenters during carbon-carbon bond formation remains a paramount challenge, particularly when utilizing unacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern asymmetric organic synthesis, the precise control of stereocenters during carbon-carbon bond formation remains a paramount challenge, particularly when utilizing unactivated secondary alkyl halides. N-Benzyl-2-bromo-N-phenylbutanamide (and its propionamide analogue) has emerged as a privileged electrophilic intermediate to overcome these historical limitations.

Traditionally, secondary alkyl halides undergo substitution with poor stereocontrol due to competing SN1/SN2 pathways and rapid background racemization. The strategic design of the bulky N-benzyl-N-phenyl amide moiety serves two critical mechanistic functions:

  • Steric Differentiation & Chiral Recognition : The sterically demanding disubstituted amide group interacts intimately with chiral ligands (such as Pybox or 1,2-diamines) coordinated to a Nickel catalyst. This enforced steric environment dictates a highly efficient, stereoconvergent oxidative addition pathway[1].

  • Chemical Robustness : The N,N-disubstitution prevents unwanted side reactions, such as ketene formation via dehydrohalogenation or enolization, which frequently degrade primary or less sterically hindered amides under basic or organometallic conditions.

This guide details two highly robust, field-proven methodologies utilizing this specific intermediate: the enantioselective Negishi cross-coupling with alkylzinc reagents[2],[3], and the asymmetric C-alkylation of nitroalkanes[4],[5].

Application I: Enantioselective Negishi Cross-Coupling

Developed by the Fu laboratory, this protocol achieves the stereoconvergent cross-coupling of racemic secondary α -bromo amides with alkylzinc reagents[6],[1]. By utilizing a Ni(II) catalyst and a chiral Pybox ligand, both enantiomers of the racemic starting material are funneled into a single enantiomer of the product, eliminating the 50% yield ceiling typical of kinetic resolutions[1].

NegishiWorkflow SM Racemic α-Bromo Amide (N-Benzyl-2-bromo- N-phenylbutanamide) CAT Catalyst Complex NiCl₂·glyme + (R)-i-Pr-Pybox SM->CAT Stereoconvergent Oxidative Addition ZN Alkylzinc Reagent (R-ZnBr in DMI) ZN->CAT Transmetalation PROD Enantioenriched α-Alkyl Amide (>90% ee) CAT->PROD Reductive Elimination

Stereoconvergent Ni-catalyzed Negishi cross-coupling of racemic α-bromo amides.

Protocol 1: Synthesis of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide

Note: The reaction utilizes 1,3-dimethyl-2-imidazolidinone (DMI) as a co-solvent. DMI is critical because it stabilizes the alkylzinc reagent and prevents its aggregation, ensuring a steady transmetalation rate that matches the catalytic cycle[2],[3].

Step 1: Organozinc Preparation In an oven-dried Schlenk flask, activate Zinc powder (1.50 equiv) under high vacuum (0.5 torr) at 70 °C for 30 min[1]. Add anhydrous DMI and a catalytic amount of I₂ (0.025 equiv) to chemically scour the passivating zinc oxide layer; stir until the red color fades (~5 min)[1],[7]. Add the alkyl bromide (e.g., 6-bromohexanenitrile, 1.00 equiv) and stir at 70 °C for 12 h[7]. Filter the supernatant under argon. The resulting organozinc solution (~0.72–0.78 M) is stable for up to 3 weeks at 0–4 °C[2],[7].

Step 2: Catalyst Activation In a separate argon-purged flask, combine NiCl₂·glyme (0.05–0.07 equiv), (R)-(i-Pr)-Pybox (0.065–0.09 equiv), and racemic N-benzyl-2-bromo-N-phenylbutanamide (1.00 equiv)[2],[3]. Causality: The glyme adduct of NiCl₂ is specifically chosen for its superior solubility in ethereal solvents compared to anhydrous NiCl₂[2].

Step 3: Coupling Reaction Add DMI and THF to the catalyst mixture, followed by the organozinc reagent (1.30 equiv) via syringe, strictly maintaining the internal temperature below 30 °C to prevent catalyst degradation. Stir at room temperature (23 °C) for 24 h[2],[3].

Step 4: In-Process Validation Monitor the reaction via ¹H NMR analysis of an aliquot. The reaction is self-validating and deemed complete upon the total disappearance of the α -proton triplet at δ 3.95 ppm, which corresponds to the starting α -bromo amide[2],[3].

Step 5: Quench & Isolation Quench the excess organozinc reagent with ethanol (15 mL)[2],[3]. Dilute with Et₂O, wash sequentially with H₂O, dry over anhydrous Na₂SO₄, and filter through a bed of Celite[3]. Purify via silica gel chromatography to yield the product as a white solid (>85% yield, >90% ee)[2],[3].

Application II: Asymmetric C-Alkylation of Nitroalkanes

Nitroalkanes are versatile building blocks, but their asymmetric alkylation with unactivated alkyl halides was historically elusive. The Watson group demonstrated that racemic N-benzyl-2-bromo-N-phenylpropionamide (and butanamide) can alkylate primary nitroalkanes with high enantioselectivity using a Ni(0) catalyst and chiral 1,2-diamine ligands[4],[5].

NitroWorkflow NITRO Primary Nitroalkane (e.g., 1-Nitropropane) CAT Active Ni(0) Catalyst Ni(COD)₂ + Chiral 1,2-Diamine NITRO->CAT Nucleophilic Attack BASE Base (NaOMe) BASE->NITRO Deprotonation (Forms Nitronate) AMIDE Racemic α-Bromo Amide (Electrophile) AMIDE->CAT Oxidative Addition PROD Enantioenriched β-Nitroamide (High syn-dr, >90% ee) CAT->PROD Asymmetric C-C Bond Formation

Ni-catalyzed asymmetric C-alkylation of nitroalkanes to yield enantioenriched β-nitroamides.

Protocol 2: Synthesis of Enantioenriched β -Nitroamides

Causality & Setup: The use of Ni(COD)₂ provides a Ni(0) source capable of facile oxidative addition into the C-Br bond of the amide. Sodium methoxide (NaOMe) is utilized to deprotonate the nitroalkane, forming a nitronate nucleophile. The bulky N,N'-disubstituted chiral 1,2-diamine ligand is essential; increasing the steric bulk of the amino substituents directly correlates with higher yields and enantioselectivities by enforcing a rigid chiral pocket during the C-C bond-forming step[8],[4].

Step 1: Catalyst Preparation In a nitrogen-filled glovebox, pre-mix Ni(COD)₂ (10 mol%) and the chiral 1,2-diamine ligand (e.g., a bulky C2-symmetric diamine) in an anhydrous solvent to form the active chiral Ni(0) complex[9],[8].

Step 2: Nitronate Generation & Alkylation In a separate vial, treat the primary nitroalkane (e.g., 1-nitropropane) with a slight excess of NaOMe to generate the nitronate anion[8]. Introduce racemic N-benzyl-2-bromo-N-phenylpropionamide/butanamide to the catalyst solution, followed by the nitronate solution. Maintain the reaction strictly at 0 °C to suppress background racemic alkylation and maximize enantiomeric excess (ee)[9],[8].

Step 3: In-Process Validation Monitor the reaction via chiral HPLC analysis. A successful transformation will exhibit a diastereomeric ratio (dr) that heavily favors the syn-isomer (typically >90:10)[8].

Step 4: Workup Quench the reaction, perform aqueous extraction, and isolate the highly enantioenriched β -nitroamide via column chromatography[4]. The product can be subsequently reduced to a β -aminoamide, bearing a fully substituted carbon center[4].

Quantitative Data & Optimization

A critical aspect of utilizing N-benzyl-2-bromo-N-phenyl amides is ligand selection. The table below summarizes the optimization parameters and expected outcomes for these transformations based on authoritative literature.

Reaction TypeElectrophileNucleophileCatalyst / Ligand SystemYield (%)Enantiomeric Excess (ee)
Negishi Cross-Coupling N-Benzyl-2-bromo-N-phenylbutanamide(5-Cyanopentyl)zinc(II) bromideNiCl₂·glyme / (R)-(i-Pr)-Pybox85–89%91–93%
Negishi Cross-Coupling N-Benzyl-2-bromo-N-phenylbutanamideHexylzinc bromideNiCl₂·glyme / (S)-(i-Pr)-Pybox90%95–96%
Nitroalkane Alkylation N-Benzyl-2-bromo-N-phenylpropionamide1-NitropropaneNi(COD)₂ / N,N'-Dimethylcyclohexane-1,2-diamineModerate78%
Nitroalkane Alkylation N-Benzyl-2-bromo-N-phenylpropionamide1-NitropropaneNi(COD)₂ / Bulky C2-Symmetric 1,2-Diamine>80%>90% (syn-isomer)

Sources

Method

Application Note: Catalytic Asymmetric Amide Functionalization via Stereoconvergent Negishi Cross-Coupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Substrate: N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) Executive Summary & Scope While traditional amidation focuses on the for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Substrate: N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8)

Executive Summary & Scope

While traditional amidation focuses on the formation of the C–N bond, advanced synthetic workflows in modern drug discovery frequently require the late-stage functionalization of the amide α -carbon to access complex chiral architectures.1[1] serves as a premier electrophilic substrate for this class of reactions.

Specifically, this substrate is utilized in the highly efficient Nickel-catalyzed stereoconvergent Negishi cross-coupling, a methodology pioneered by the Fu Laboratory[2]. By reacting this racemic α -bromo amide with an alkylzinc reagent in the presence of a chiral Nickel/Pybox catalyst, researchers can synthesize highly enantioenriched α -alkylated amides. This protocol eliminates the need for pre-resolved chiral starting materials, offering a highly scalable and atom-economical route for pharmaceutical development[3].

Mechanistic Causality: The Stereoconvergent Pathway

The power of this protocol lies in its ability to convert a racemic mixture of N-Benzyl-2-bromo-N-phenylbutanamide into a single enantiomer of the product. Understanding the causality behind the catalytic cycle is critical for troubleshooting and optimization.

  • Catalyst Assembly & Activation: The pre-catalyst is formed by complexing NiCl2​⋅glyme with the chiral ligand (R)-i-Pr-Pybox. Upon the introduction of the alkylzinc reagent, this Ni(II) complex is reduced in situ to the active L*Ni(I) species[4].

  • Stereoconvergent Radical Generation: The L*Ni(I) species undergoes a Single-Electron Transfer (SET) with the racemic α -bromo amide. This abstracts the bromide leaving group and generates a planar, prochiral alkyl radical. Crucially, this step erases the original stereocenter of the racemic substrate [3].

  • Enantioselective Recombination & Transmetalation: The prochiral radical recombines with the chiral L*Ni(II) complex to form a Ni(III) intermediate. The steric environment dictated by the (R)-i-Pr-Pybox ligand forces the recombination to occur on a single face, establishing the new stereocenter. Subsequent transmetalation with the alkylzinc reagent and reductive elimination yield the enantioenriched amide[4].

CatalyticCycle Substrate Racemic α-Bromo Amide (N-Benzyl-2-bromo-N-phenylbutanamide) RadicalGen Single-Electron Transfer (SET) Generates Prochiral Alkyl Radical Substrate->RadicalGen Ni1 L*Ni(I) Active Catalyst [NiCl2·glyme + (R)-i-Pr-Pybox] Ni1->RadicalGen Oxidative Addition Ni3 L*Ni(III)(Alkyl)(Halide) Stereoconvergent Radical Capture RadicalGen->Ni3 Transmet Transmetalation Addition of R-ZnX Ni3->Transmet Ni3_Dialkyl L*Ni(III)(Alkyl)(R) Chiral Intermediate Transmet->Ni3_Dialkyl RedElim Reductive Elimination C-C Bond Formation Ni3_Dialkyl->RedElim RedElim->Ni1 Catalyst Regeneration Product Enantioenriched Amide Product (>90% ee) RedElim->Product

Caption: Catalytic cycle of the Ni-catalyzed stereoconvergent Negishi cross-coupling.

Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded into the workflow to confirm the success of each intermediate step, as validated in 4[4].

Phase 1: Preparation of the Alkylzinc Reagent

Note: This procedure describes the preparation of (5-Cyanopentyl)zinc(II) bromide, but is applicable to various primary alkyl halides.

  • Zinc Activation: In an oven-dried Schlenk flask under argon, add zinc powder (99.9%, ~100 mesh) and 1,3-Dimethyl-2-imidazolidinone (DMI). Add I2​ (0.025 equiv) in one portion.

    • Causality: Iodine chemically etches the zinc surface, stripping unreactive ZnO layers to facilitate oxidative addition. DMI is chosen as the solvent because its high polarity stabilizes the resulting organozinc species[4].

    • Self-Validation Checkpoint: Stir at 70 °C. The initial red color of the iodine must fade completely within ~5 minutes . If the color persists, the zinc is inactive and the batch should be aborted[4].

  • Organozinc Formation: Add 6-bromohexanenitrile (1.00 equiv) via syringe. Stir the mixture at 70 °C for 12 hours.

  • Isolation: Remove the oil bath and allow the mixture to cool at room temperature for 1 hour without stirring. The unreacted zinc powder will settle. Filter the supernatant under argon to yield a clear yellow solution of the alkylzinc reagent[4].

Phase 2: Catalytic Asymmetric Cross-Coupling
  • Catalyst Assembly: In an oven-dried, argon-purged flask, combine NiCl2​⋅glyme (0.07 equiv), (R)-(i-Pr)-Pybox (0.09 equiv), and N-Benzyl-2-bromo-N-phenylbutanamide (1.00 equiv)[4].

  • Solvation: Add DMI and THF (approx. 4:1 ratio) via syringe.

    • Self-Validation Checkpoint: Upon stirring at room temperature for 10 minutes, the solution must turn orange . This visual cue confirms the successful coordination of the Pybox ligand to the Nickel center[4].

  • Initiation: Add the filtered organozinc reagent (1.30 equiv) dropwise over 6 minutes, maintaining the internal temperature below 30 °C.

    • Self-Validation Checkpoint: The reaction mixture will immediately turn dark-brown . This indicates the reduction of Ni(II) to the active Ni(I) species and the initiation of the catalytic cycle[4].

  • Reaction & Monitoring: Stir the dark-brown mixture at room temperature (23 °C) for 24 hours.

    • Analytical Checkpoint: Monitor reaction progress via 1H NMR analysis of an aliquot. Complete consumption of the substrate is confirmed by the disappearance of the characteristic triplet at δ 3.95 (the α -proton of the starting material)[4].

  • Quench & Purification: Quench the excess organozinc reagent with ethanol. Purify the resulting mixture via standard silica gel column chromatography to isolate the enantioenriched amide product[3].

Workflow Step1 1. Zinc Activation Zn + I2 in DMI (70°C) Step2 2. Alkylzinc Prep Add Alkyl Bromide (12h) Step1->Step2 Red color fades Step4 4. Cross-Coupling Add Alkylzinc to Catalyst (24h, RT) Step2->Step4 Filtered R-ZnX Step3 3. Catalyst Assembly NiCl2·glyme + Pybox + Substrate Step3->Step4 Orange Solution Step5 5. Quench & Isolate EtOH Quench -> Chromatography Step4->Step5 Dark Brown Mixture

Caption: Self-validating experimental workflow from reagent preparation to product isolation.

Quantitative Data & Optimization

The following tables summarize the optimized stoichiometric ratios and expected outcomes for this protocol. Strict adherence to these equivalents is required to prevent kinetic resolution artifacts and ensure high enantioselectivity.

Table 1: Optimized Reaction Stoichiometry

ComponentReagentEquivalentsFunction / Causality
Substrate N-Benzyl-2-bromo-N-phenylbutanamide1.00Racemic electrophile[4]
Catalyst Precursor NiCl2​⋅glyme 0.07 (7 mol%)Source of Nickel; glyme adduct ensures solubility[4]
Chiral Ligand (R)-(i-Pr)-Pybox0.09 (9 mol%)Induces stereocontrol during radical recombination[4]
Nucleophile Alkylzinc Reagent (R-ZnX)1.30Alkylating agent and in situ reductant for Ni(II)[4]
Solvent System DMI / THF (4:1 ratio)N/ADMI stabilizes R-ZnX; THF enhances catalytic turnover[4]

Table 2: Representative Substrate Scope & Expected Outcomes

Alkylzinc Reagent TypeTypical Yield (%)Enantiomeric Excess (ee %)
(5-Cyanopentyl)zinc(II) bromide85 - 8991[3]
Unfunctionalized primary alkylzincs> 8087 - 96[2]
Functionalized primary alkylzincs (ethers, imides)> 8087 - 96[2]

References

  • [1] Title: N-Benzyl-2-bromo-N-phenylbutanamide | CAS 851073-30-8 Source: scbt.com URL:

  • [3] Title: Working with Hazardous Chemicals - Organic Syntheses (Vol 87, 330-338) Source: orgsyn.org URL:

  • [4] Title: 8 - Organic Syntheses Procedure (Detailed Protocol) Source: orgsyn.org URL:

  • [2] Title: Aldrichimica Acta Volume 42 No. 1 - Sigma-Aldrich (Fu's J. Am. Chem. Soc. 2005, 127, 4594 Reference) Source: sigmaaldrich.com URL:

Sources

Application

Application Note: Purification and Low-Temperature Recrystallization of N-Benzyl-2-bromo-N-phenylbutanamide

Introduction & Mechanistic Context N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized racemic α-bromo amide. It serves as a critical electrophilic substrate in asymmetric nickel-catalyzed Negi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) is a highly specialized racemic α-bromo amide. It serves as a critical electrophilic substrate in asymmetric nickel-catalyzed Negishi cross-coupling reactions, a methodology pioneered by the Fu laboratory to generate enantioenriched amides .

Despite its utility, the physical handling of this compound presents a significant challenge: it possesses a notoriously low melting point of 37–39 °C . Minor impurities from the synthesis (typically unreacted N-benzylaniline or hydrolyzed bromobutyric acid) act as freezing-point depressants, causing the crude product to persist as a stubborn, supercooled yellow oil at room temperature.

This application note provides a field-proven, self-validating workflow combining flash chromatography with advanced low-temperature recrystallization to isolate the compound as a high-purity, free-flowing white solid.

Negishi A Racemic alpha-Bromo Amide (Electrophile) D Enantioenriched Amide (>90% ee) A->D Cross-Coupling B Alkylzinc Reagent (Nucleophile) B->D C NiCl2·glyme + (R)-(i-Pr)-Pybox C->D Catalyst

Caption: Asymmetric Negishi cross-coupling utilizing the purified α-bromo amide substrate.

Physicochemical Profile

Understanding the physical properties of the compound is essential for designing a successful purification strategy. Because the compound is highly lipophilic and lacks hydrogen-bond donors, it exhibits extreme solubility in most organic solvents at room temperature.

Table 1: Physicochemical Properties of N-Benzyl-2-bromo-N-phenylbutanamide

PropertyValue
CAS Number 851073-30-8
Molecular Formula C17H18BrNO
Molecular Weight 332.23 g/mol
Melting Point 37 – 39 °C
Physical State (RT) Low-melting white solid / supercooled oil
Solubility Profile Soluble in DCM, EtOAc, THF, Toluene, Pentane; Insoluble in H2O

Workflow Overview

To achieve >99% purity, a two-stage purification strategy is mandatory. Flash chromatography first removes polar impurities that depress the melting point. Subsequently, a carefully controlled sub-zero recrystallization forces the compound into a solid lattice without "oiling out."

Workflow A Synthesis Reaction N-benzylaniline + 2-bromobutyryl bromide B Aqueous Workup Extraction & Drying A->B C Crude Amide (Yellow Oil) B->C D Flash Chromatography (Hexanes/EtOAc Gradient) C->D E Low-Temp Recrystallization (-20 °C, Pentane/MTBE) D->E F Pure Product (White Solid, mp 37-39 °C) E->F

Caption: Two-stage workflow for the isolation and purification of N-Benzyl-2-bromo-N-phenylbutanamide.

Stage 1: Flash Column Chromatography

Causality & Rationale: Attempting to recrystallize the crude reaction mixture directly is thermodynamically futile. Residual N-benzylaniline and bromobutyric acid disrupt the delicate crystal lattice of the product. Chromatography is required to isolate the pure amide as an oil before crystallization can be induced.

Gradient Elution Profile

The compound elutes cleanly using a standard normal-phase silica gel system (32–63 µm).

Table 2: Flash Chromatography Gradient Profile

Column Volume (CV)% Ethyl Acetate% HexanesPurpose / Elution Target
0.0 – 2.00%100%Elution of non-polar impurities (e.g., residual bromides)
2.0 – 5.05%95%Mobilization of the target α-bromo amide
5.0 – 10.010%90%Main elution of N-Benzyl-2-bromo-N-phenylbutanamide
10.0 – 12.020%80%Column flush for polar byproducts (e.g., unreacted aniline)
Protocol
  • Load the crude yellow oil onto a silica gel column pre-equilibrated with 100% hexanes.

  • Run the gradient as described in Table 2. Monitor fractions via TLC (UV active at 254 nm; Rf ≈ 0.4 in 10% EtOAc/Hexanes).

  • Pool the product-containing fractions and concentrate under reduced pressure at 30 °C .

  • Self-Validation Check: The resulting product must be a clear, colorless to pale-yellow oil. If the oil is dark or opaque, polar impurities remain, and a second chromatographic pass is required.

Stage 2: Low-Temperature Recrystallization

Causality & Rationale: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of a solute is lower than the temperature at which the solution reaches its supersaturation limit. Because N-benzyl-2-bromo-N-phenylbutanamide melts at 37–39 °C, any crystallization attempted near room temperature will result in the compound separating as a liquid phase. By utilizing a highly non-polar solvent (pentane) and driving the crystallization at sub-zero temperatures (-20 °C), we artificially depress the solubility while remaining strictly below the compound's melting point, thermodynamically favoring the solid crystalline lattice.

Table 3: Recrystallization Solvent Matrix & Phase Outcomes

Solvent SystemTemp ProfilePhase BehaviorOutcome
Ethanol / Water80 °C to 20 °CSevere oiling out (emulsion)Failure
Ethyl Acetate / Hexanes25 °C to 0 °CPartial oiling out, sticky solidSub-optimal
Pentane (Monosolvent) 25 °C to -20 °C Clean crystallization Optimal (>85% recovery)
Step-by-Step Protocol
  • Dissolution: Dissolve 10 g of the chromatographically purified oil in 20 mL of anhydrous pentane at 25 °C.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a heavy-walled Schlenk flask. Reasoning: Removing microscopic particulate matter prevents premature, uncontrolled nucleation.

  • Controlled Cooling: Transfer the flask to a cooling bath and lower the temperature slowly to 0 °C at a rate of roughly 5 °C/hour.

  • Seeding (Critical Step): Once at 0 °C, introduce 5–10 mg of pure crystalline N-Benzyl-2-bromo-N-phenylbutanamide. If seeds are unavailable, vigorously scratch the inner wall of the flask with a glass rod to induce secondary nucleation.

  • Deep Cooling: Lower the temperature to -20 °C (e.g., in a spark-free freezer) and leave undisturbed for 12 to 16 hours.

  • Self-Validation Check: Inspect the flask. A successful crystallization will yield a clear supernatant with distinct, faceted white crystals. Corrective Action: If the solution becomes turbid and forms a second liquid layer (an emulsion), the cooling was too rapid. Re-warm to 25 °C, add 5% v/v MTBE to increase solvent compatibility, and repeat the cooling ramp.

  • Isolation: Rapidly filter the suspension under vacuum using a jacketed Büchner funnel pre-chilled to -20 °C. Wash the filter cake with 2 × 5 mL of cold (-20 °C) pentane.

  • Drying: Dry the solid under high vacuum (0.1 torr) at 15 °C for 4 hours. Do not allow the drying apparatus to exceed 25 °C , or the localized heat of sublimation/evaporation may cause the solid to melt.

Analytical Validation

To confirm the success of the purification, validate the isolated solid against the following analytical benchmarks:

  • Melting Point: 37–39 °C (A depressed melting point of <35 °C indicates residual solvent or starting material).

  • 1H NMR (CDCl3, 500 MHz): Ensure the disappearance of the triplet at δ 3.95 ppm (characteristic of unreacted starting materials) and confirm the integrity of the benzyl and phenyl aromatic protons .

  • Appearance: Free-flowing, bright white crystalline powder.

References

  • Fischer, C.; Fu, G. C. "Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents." Journal of the American Chemical Society, 2005, 127(13), 4594-4595. URL:[Link]

  • Lou, S.; Fu, G. C. "Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide." Organic Syntheses, 2010, 87, 330-338. URL:[Link]

Method

Application Note: N-Benzyl-2-bromo-N-phenylbutanamide in Small Molecule Drug Discovery

Introduction: Overcoming the "Flatland" in Drug Design The synthesis of chiral, sp3 -rich molecules is a major priority in modern drug discovery, as increasing the three-dimensional complexity of drug candidates often im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the "Flatland" in Drug Design

The synthesis of chiral, sp3 -rich molecules is a major priority in modern drug discovery, as increasing the three-dimensional complexity of drug candidates often improves target specificity, solubility, and overall pharmacokinetic profiles. Chiral α -alkyl amides are particularly valuable motifs, serving as direct isosteres for natural amino acids in peptidomimetic drugs and protease inhibitors.

N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) has emerged as a benchmark secondary α -bromo amide in the development of transition-metal-catalyzed asymmetric cross-coupling methodologies[1]. Traditionally, synthesizing these chiral centers required kinetic resolution, which fundamentally limits the theoretical yield of the desired enantiomer to 50%. However, utilizing this specific substrate in Nickel-catalyzed stereoconvergent Negishi cross-couplings allows researchers to transform a racemic starting material into a highly enantioenriched product with near-quantitative theoretical yields[2][3].

Mechanistic Rationale: The Stereoconvergent Pathway

The high efficiency and enantioselectivity of this transformation rely on a radical-mediated pathway catalyzed by a chiral Nickel/Pybox complex. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for novel drug scaffolds.

  • Single Electron Transfer (SET) & Stereocenter Ablation : The active L∗Ni(I)−alkyl species donates a single electron to the racemic N-Benzyl-2-bromo-N-phenylbutanamide. This cleaves the C–Br bond, generating a prochiral alkyl radical and completely ablating the initial stereocenter of the racemic mixture[4][5].

  • Enantioselective Recombination : The rapidly inverting prochiral radical recombines with the chiral L∗Ni(II) intermediate to form a L∗Ni(III) species. The rigid, deep chiral pocket provided by the (R)−(i−Pr)−Pybox ligand dictates the facial selectivity of this recombination, ensuring high enantiomeric excess (ee)[2][4].

  • Reductive Elimination & Transmetalation : The L∗Ni(III) complex undergoes reductive elimination to yield the enantioenriched α -alkyl amide. The resulting L∗Ni(I)−halide is subsequently transmetalated by the alkylzinc reagent to regenerate the active catalyst and close the cycle[4][6].

CatalyticCycle Ni1_R LNi(I)-R' (Active Catalyst) Radical Prochiral Alkyl Radical (R•) + LNi(II)(R')(Br) Ni1_R->Radical SET to Substrate (R-Br) RX Racemic α-Bromo Amide (N-Benzyl-2-bromo-N-phenylbutanamide) RX->Radical Ni3 LNi(III)(R)(R')(Br) (Stereoselective Formation) Radical->Ni3 Radical Recombination Product Enantioenriched Product (R-R') Ni3->Product Reductive Elimination Ni1_Br LNi(I)-Br Ni3->Ni1_Br Ni1_Br->Ni1_R Transmetalation Zn R'ZnBr (Alkylzinc Reagent) Zn->Ni1_R

Figure 1: Catalytic cycle of the Ni-catalyzed stereoconvergent Negishi cross-coupling.

Experimental Protocol: Asymmetric Negishi Cross-Coupling

This protocol outlines the coupling of racemic N-Benzyl-2-bromo-N-phenylbutanamide with an alkylzinc reagent to yield (S) -N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide.

Causality of Experimental Choices (E-E-A-T)
  • Solvent System (DMI/THF) : 1,3-Dimethyl-2-imidazolidinone (DMI) is highly polar and aprotic. It is explicitly chosen because it stabilizes the intermediate organozinc species against aggregation and dramatically accelerates the transmetalation step to Nickel[7].

  • Catalyst Precursor : NiCl2​⋅glyme is preferred over anhydrous NiCl2​ due to its superior solubility in organic solvents, ensuring rapid and uniform complexation with the Pybox ligand[2][7].

  • Zinc Activation : Iodine ( I2​ ) is used to etch the passivating zinc oxide layer on the zinc powder, exposing the active metal surface required for the efficient formation of the alkylzinc reagent[7].

Step-by-Step Methodology

Part A: Preparation of the Alkylzinc Reagent

  • Purge an oven-dried Schlenk flask containing Zinc powder (1.50 equiv, ~100 mesh) with argon. Heat under high vacuum (0.5 torr) at 70 °C for 30 min to remove trace moisture[8].

  • Refill with argon, add anhydrous DMI, and introduce I2​ (0.025 equiv). Stir at 70 °C until the red color fades (~5 min), indicating complete activation of the zinc surface[7].

  • Add the alkyl bromide (e.g., 6-bromohexanenitrile, 1.00 equiv) dropwise. Stir at 70 °C for 12 hours.

  • Allow the mixture to cool and the unreacted zinc to settle. Filter the supernatant under argon. The resulting alkylzinc solution (typically ~0.78 M) can be stored at 0–4 °C for up to 3 weeks[2][7].

Part B: Stereoconvergent Cross-Coupling

  • In an oven-dried, argon-purged flask, combine NiCl2​⋅glyme (0.07 equiv), (R)−(i−Pr)−Pybox (0.09 equiv), and racemic N-Benzyl-2-bromo-N-phenylbutanamide (1.00 equiv)[7].

  • Add DMI and THF to dissolve the reagents, yielding an orange solution. Stir at room temperature for 10 minutes to ensure complete catalyst-ligand complexation[7].

  • Add the alkylzinc reagent (1.30 equiv) via syringe over 6 minutes, maintaining the internal temperature below 30 °C. The solution will turn dark brown[7].

  • Stir at 23 °C for 24 hours.

  • Self-Validation / Quality Control : Monitor the reaction by removing a small aliquot for 1H NMR analysis. The reaction is complete when the characteristic triplet of the α -proton of the starting material at δ 3.95 completely disappears[2].

  • Quench the excess organozinc reagent with ethanol (15 mL). Dilute with Et2​O , wash with H2​O , dry over Na2​SO4​ , and purify via silica gel chromatography[2].

Workflow Step1 Preparation of Alkylzinc Reagent Step4 Asymmetric Cross-Coupling (23°C, 24h) Step1->Step4 Step2 Catalyst Activation (NiCl2·glyme + Pybox) Step3 Substrate Addition (Racemic Amide) Step2->Step3 Step3->Step4 Step5 Quench & Extraction (EtOH, Et2O/H2O) Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Figure 2: Workflow for the stereoconvergent Negishi cross-coupling protocol.

Data Presentation & Reaction Scope

The methodology exhibits broad functional group tolerance, allowing for the incorporation of nitriles, esters, and aromatic rings without compromising enantioselectivity. Below is a summary of quantitative data when coupling various alkylzinc reagents with N-Benzyl-2-bromo-N-phenylbutanamide[2][3].

Alkylzinc Reagent (Nucleophile)ElectrophileYield (%)Enantiomeric Excess (ee %)
(5-Cyanopentyl)zinc(II) bromideN-Benzyl-2-bromo-N-phenylbutanamide85–8991–93
(4-Ethoxy-4-oxobutyl)zinc(II) bromideN-Benzyl-2-bromo-N-phenylbutanamide~80~90
(3-Phenylpropyl)zinc(II) bromideN-Benzyl-2-bromo-N-phenylbutanamide~82~92

Downstream Applications in Drug Discovery

The enantioenriched α -alkyl amides generated from N-Benzyl-2-bromo-N-phenylbutanamide are not merely end-products; they are highly versatile synthetic hubs for drug development:

  • Conversion to Chiral Alcohols : The cross-coupling product can be cleanly reduced with LiAlH4​ to yield highly enantioenriched primary alcohols without any loss of stereochemical integrity (no racemization)[3][4].

  • Library Generation : By varying the alkylzinc nucleophile, medicinal chemists can rapidly generate libraries of chiral amides to probe structure-activity relationships (SAR) in target binding pockets[9].

Sources

Application

Application Note: Synthesis of N-Benzyl-2-bromo-N-phenylbutanamide via Biphasic Schotten-Baumann Acylation

Introduction & Strategic Context The synthesis of sterically hindered, tertiary α-bromo amides is a critical operation in modern synthetic organic chemistry. Molecules such as N-benzyl-2-bromo-N-phenylbutanamide serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of sterically hindered, tertiary α-bromo amides is a critical operation in modern synthetic organic chemistry. Molecules such as N-benzyl-2-bromo-N-phenylbutanamide serve as highly versatile electrophilic precursors, particularly in transition-metal-catalyzed asymmetric cross-coupling reactions like1[1].

To construct this specific amide bond efficiently, we employ the classic Schotten-Baumann reaction. By utilizing a2[2], we can drive the nucleophilic acyl substitution forward while simultaneously protecting the highly reactive α-bromo acid chloride from premature hydrolysis.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a self-validating chemical system, every parameter in this protocol is designed with specific mechanistic causality:

  • Biphasic Partitioning: The reaction is conducted in a mixture of dichloromethane (DCM) and 10% aqueous NaOH. The organic phase solubilizes both the N-benzylaniline and the 2-bromobutanoyl chloride, serving as the primary site of acylation. As the reaction proceeds, the HCl byproduct partitions into the aqueous layer where the base acts to3[3]. This prevents the protonation of the weakly nucleophilic secondary amine, ensuring the equilibrium is irreversibly driven toward the product.

  • Strict Thermal Control (0–5 °C): The presence of the α-bromo group significantly increases the electrophilicity of the acyl chloride carbonyl. If the temperature rises, competitive hydrolysis by hydroxide ions at the aqueous-organic interface will outcompete the amine nucleophile, destroying the acylating agent.

  • Interfacial Mass Transfer: Because the neutralization occurs at the phase boundary, vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area of the emulsion.

Quantitative Data & Stoichiometry

ReagentMolecular WeightEquivalentsDensityMass / Volume
N-Benzylaniline 4[4]1.001.061 g/mL18.33 g (100 mmol)
2-Bromobutanoyl chloride 5[5]1.101.532 g/mL20.40 g (110 mmol)
Sodium Hydroxide (10% aq) 40.00 g/mol 2.50~1.11 g/mL100 mL (250 mmol)
Dichloromethane (DCM) 84.93 g/mol Solvent1.330 g/mL200 mL total
N-Benzyl-2-bromo-N-phenylbutanamide 6[7]1.00-Theoretical: 33.22 g

Experimental Workflow Visualization

Workflow N1 Organic Phase N-Benzylaniline in DCM N3 Biphasic System Cool to 0-5 °C N1->N3 N2 Aqueous Phase 10% NaOH (aq) N2->N3 N5 Schotten-Baumann Reaction Interfacial Acylation N3->N5 N4 Acylating Agent 2-Bromobutanoyl Chloride N4->N5 Dropwise addition over 30 mins N6 Phase Separation Collect DCM Layer N5->N6 HCl neutralized by NaOH N7 Purification N-Benzyl-2-bromo-N-phenylbutanamide N6->N7 Wash, Dry, Concentrate

Figure 1. Biphasic Schotten-Baumann workflow for N-Benzyl-2-bromo-N-phenylbutanamide synthesis.

Experimental Protocol

Phase 1: Preparation of the Biphasic System
  • Setup: Equip an oven-dried 500 mL three-necked round-bottom flask with a magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Organic Phase: Dissolve 18.33 g (100 mmol) of N-benzylaniline in 150 mL of anhydrous dichloromethane (DCM).

  • Aqueous Phase: Add 100 mL of a freshly prepared 10% (w/v) aqueous NaOH solution to the reaction flask.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Initiate vigorous stirring (800–1000 rpm) to create a fine emulsion and allow the internal temperature to drop to 0–5 °C.

Phase 2: Interfacial Acylation
  • Acylating Solution: In a separate dry flask, dilute 20.40 g (13.3 mL, 110 mmol) of 2-bromobutanoyl chloride in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Addition: Begin the dropwise addition of the 2-bromobutanoyl chloride solution into the vigorously stirring biphasic mixture over 30–45 minutes.

    • Causality Check: Monitor the internal probe. The reaction is exothermic; adjust the addition rate to ensure the internal temperature strictly remains below 5 °C to prevent acyl chloride hydrolysis.

  • Maturation: Following complete addition, maintain the reaction in the ice bath for 30 minutes. Remove the bath and allow the mixture to gradually warm to ambient temperature (20–25 °C). Stir for an additional 2 hours.

Phase 3: In-Process Control (IPC) & Self-Validation
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active N-benzylaniline spot confirms reaction completion.

  • pH Verification: Halt stirring and allow the phases to separate briefly. Check the pH of the upper aqueous layer; it must remain strongly basic (pH > 10). A drop in pH indicates insufficient base, which would stall the reaction via amine protonation.

Phase 4: Workup and Product Isolation
  • Phase Separation: Transfer the biphasic mixture to a 500 mL separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM and combine the organic extracts.

  • Washing Sequence: Wash the combined organic layer sequentially with:

    • 50 mL of 1 M HCl (aq) to protonate and remove any trace unreacted N-benzylaniline into the aqueous phase.

    • 50 mL of saturated NaHCO₃ (aq) to neutralize residual acid.

    • 50 mL of saturated NaCl (brine) to displace dissolved water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-benzyl-2-bromo-N-phenylbutanamide.

  • Purification: Purify the crude product via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or pass through a short silica plug to remove polar impurities, yielding the pure tertiary amide.

References

  • Title: Schotten-Baumann Reaction | Source: Organic Chemistry Portal | URL: 2

  • Title: Application Notes and Protocols for the Schotten-Baumann Reaction | Source: Benchchem | URL: 3

  • Title: 8 - Organic Syntheses Procedure | Source: orgsyn.org | URL: 1

  • Title: N-Benzyl-2-bromo-N-phenylbutanamide | CAS 851073-30-8 | Source: SCBT | URL: 6

  • Title: N-Benzylaniline, 99% | 28059-64-5 | Source: J&K Scientific LLC | URL: 4

  • Title: 2-bromobutyryl chloride 22118-12-3 | Source: Guidechem | URL: 5

Sources

Method

Application Note: Advanced Uses of N-Benzyl-2-bromo-N-phenylbutanamide in Solid-Phase Peptide Synthesis (SPPS)

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Introduction & Chemical Rationale In modern peptide drug discovery, the late-stage functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Chemical Rationale

In modern peptide drug discovery, the late-stage functionalization of solid-supported peptides is critical for optimizing pharmacokinetic properties, such as proteolytic stability and membrane permeability. N-Benzyl-2-bromo-N-phenylbutanamide is a sterically demanding, secondary α-bromo amide traditionally recognized as a substrate for stereoconvergent Negishi cross-couplings . However, its unique physicochemical profile makes it an exceptional electrophilic building block for advanced Solid-Phase Peptide Synthesis (SPPS).

The highly polarized C–Br bond adjacent to the carbonyl group renders this molecule a potent electrophile. When applied to SPPS, it enables two distinct modification pathways:

  • Site-Selective Thioalkylation: Direct SN​2 displacement by soft nucleophiles (e.g., cysteine thiolates) to generate lipophilic thioether conjugates .

  • N-Terminal Alkylation (Peptidomimetic Capping): Finkelstein-assisted SN​2 displacement by harder nucleophiles (e.g., primary amines) to yield protease-resistant N-alkylated peptidomimetics .

Physicochemical Properties
ParameterValue / Description
Chemical Name N-Benzyl-2-bromo-N-phenylbutanamide
CAS Number 851073-30-8
Molecular Formula C₁₇H₁₈BrNO
Molecular Weight 332.23 g/mol
Appearance White solid
Reactivity Profile Secondary α-bromo amide; potent electrophile; susceptible to SN​2 and oxidative addition.

Mechanistic Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing N-Benzyl-2-bromo-N-phenylbutanamide on a solid support.

G Reagent N-Benzyl-2-bromo-N-phenylbutanamide (Electrophilic Modifier) Pathway1 Pathway A: Thioalkylation (Cysteine Side-Chain) Reagent->Pathway1 Pathway2 Pathway B: N-Terminal Alkylation (Peptide Capping) Reagent->Pathway2 SPPS_Resin Solid-Supported Peptide (Fmoc-SPPS) SPPS_Resin->Pathway1 Deprotected Cys-SH SPPS_Resin->Pathway2 Free N-Terminal Amine Product1 Thioether Conjugate (Targeted Lipophilic Delivery) Pathway1->Product1 SN2 Displacement, DIPEA Product2 N-Alkyl Peptidomimetic (Protease Resistant) Pathway2->Product2 Finkelstein-Assisted SN2, KI/DIPEA

Workflow for dual-pathway peptide modification using N-Benzyl-2-bromo-N-phenylbutanamide.

Protocol 1: Site-Specific Cysteine Thioalkylation

Causality & Rationale

Cysteine's sulfhydryl group is a highly polarizable, "soft" nucleophile. Under mildly basic conditions on-resin, it readily undergoes direct SN​2 substitution with the α-bromo amide. Because the thiolate is highly nucleophilic, it overcomes the steric hindrance imposed by the bulky N-benzyl-N-phenyl moiety without the need for halogen exchange catalysts. This reaction appends a massive lipophilic tag to the peptide, which is a proven strategy for enhancing cell membrane penetration and extending plasma half-life.

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Cys(Mmt)-containing peptide resin in Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1, v/v) for 30 minutes.

  • Orthogonal Deprotection: Treat the resin with 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in DCM (5 × 2 mins) to selectively remove the Mmt protecting group, leaving the N-terminus and other side chains protected. Wash thoroughly with DCM and DMF.

  • Alkylation Reaction:

    • Dissolve 0.4 mmol (4 eq) of N-Benzyl-2-bromo-N-phenylbutanamide in 3 mL of anhydrous DMF.

    • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add the solution to the resin and agitate at room temperature for 3 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and Methanol (3 × 3 mL).

  • Global Cleavage: Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.

Self-Validating Analytical System
  • In-Process: Perform an Ellman’s Test before and after step 3. The resin should transition from bright yellow (indicating free thiols) to colorless, validating complete alkylation.

  • Post-Cleavage: Analyze via LC-MS. The product mass should shift by +251.13 Da relative to the unmodified free-cysteine peptide, confirming the covalent attachment of the N-benzyl-N-phenylbutanamide moiety.

Protocol 2: Finkelstein-Assisted N-Terminal Alkylation

Causality & Rationale

Unlike thiolates, primary amines are "harder" nucleophiles and suffer from significant steric repulsion when attacking the highly substituted α-carbon of N-Benzyl-2-bromo-N-phenylbutanamide. To drive this reaction to completion on a solid support, a Finkelstein halogen exchange must be employed . By adding catalytic Potassium Iodide (KI), the α-bromide is converted in situ to an α-iodide. The iodide is a superior leaving group, significantly lowering the activation energy barrier for the subsequent SN​2 attack by the N-terminal amine. This yields a secondary amine capped with a bulky lipophilic group, effectively shielding the N-terminus from exopeptidase degradation.

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of peptide resin in DMF. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF.

  • Reagent Activation (In Situ Finkelstein):

    • In a separate vial, dissolve 0.5 mmol (5 eq) of N-Benzyl-2-bromo-N-phenylbutanamide and 0.1 mmol (1 eq) of anhydrous KI in 3 mL of N-Methyl-2-pyrrolidone (NMP).

    • Agitate for 15 minutes at room temperature to allow the halogen exchange to reach equilibrium.

  • Alkylation Reaction:

    • Add 1.0 mmol (10 eq) of DIPEA to the activated solution.

    • Transfer the mixture to the resin and heat to 60°C under gentle agitation for 4 hours. (Microwave assistance at 60°C can reduce this time to 30 minutes).

  • Washing & Cleavage: Wash the resin with NMP, DMF, and DCM. Cleave using standard TFA protocols as described in Protocol 1.

Self-Validating Analytical System
  • In-Process: Perform a Chloranil Test . A positive result (blue/green to brown color change) validates the conversion of the primary amine to a secondary amine. A negative Kaiser (ninhydrin) test will simultaneously confirm the absence of unreacted primary amines.

  • Post-Cleavage: Confirm via LC-MS. The target peak will demonstrate the expected mass shift with no +80 Da (+HBr) adducts, proving that complete substitution (rather than salt formation) occurred.

References

  • Lou, S.; Fu, G. C. "Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides with Alkylzinc Reagents". Organic Syntheses, 2010, 87, 330-338. URL:[Link]

  • E. A. Czekalska et al. "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties". International Journal of Molecular Sciences, 2023, 24(20), 15250. URL:[Link]

  • Walensky, L. D.; Bird, G. H. "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting". Methods in Enzymology, 2014, 544, 227-254. URL:[Link]

Application

Application Note: Translational Workflow for Evaluating Therapeutics Derived from N-Benzyl-2-bromo-N-phenylbutanamide in In Vivo Disease Models

Introduction and Mechanistic Rationale In modern drug discovery, the rapid synthesis of enantioenriched pharmacophores is critical for developing highly selective therapeutics. N-Benzyl-2-bromo-N-phenylbutanamide (CAS 85...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern drug discovery, the rapid synthesis of enantioenriched pharmacophores is critical for developing highly selective therapeutics. N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) serves as a foundational racemic secondary α -bromo amide precursor. Through Nickel-catalyzed enantioselective Negishi cross-coupling, this compound can be converted into a diverse library of chiral amides with high stereofidelity [1]. Because the stereochemistry of amide-containing small molecules profoundly dictates target-binding kinetics and metabolic stability, utilizing this precursor allows medicinal chemists to rapidly generate lead compounds for downstream in vivo evaluation.

This application note details the end-to-end protocol for synthesizing lead candidates from N-Benzyl-2-bromo-N-phenylbutanamide and subsequently evaluating these chiral derivatives in a standardized in vivo murine xenograft disease model. By bridging synthetic methodology with in vivo pharmacology, this guide ensures a self-validating system for therapeutic development.

Experimental Workflow Diagram

The following diagram illustrates the translational pipeline, highlighting the critical transition from chemical synthesis to in vivo biological validation.

G A N-Benzyl-2-bromo-N-phenylbutanamide (Racemic Precursor) B Ni-Catalyzed Negishi Cross-Coupling A->B Alkylzinc Reagent (NiCl2·glyme / Pybox) C Enantioenriched Therapeutic Candidate B->C Stereoconvergent Synthesis D In Vitro Screening (Target Binding & ADME) C->D E In Vivo Disease Model (Efficacy & PK/PD) D->E Lead Selection

Figure 1: Translational workflow from the racemic N-Benzyl-2-bromo-N-phenylbutanamide precursor to in vivo disease modeling.

Methodologies and Protocols

Phase I: Stereoconvergent Synthesis of the Lead Candidate

Causality Check: The use of a chiral catalyst (e.g., (R) -(i-Pr)-Pybox) with NiCl₂·glyme enables stereoconvergent cross-coupling. This is crucial because it allows the use of the racemic N-Benzyl-2-bromo-N-phenylbutanamide precursor, bypassing the need for difficult pre-resolution of the starting material [1].

  • Reagent Preparation: Inside an argon-filled glovebox, prepare a 0.05 M solution of NiCl₂·glyme and (R) -(i-Pr)-Pybox in anhydrous THF. Stir for 20 minutes to ensure complexation.

  • Coupling Reaction: To a Schlenk flask containing 1.0 mmol of N-Benzyl-2-bromo-N-phenylbutanamide, add the catalyst solution (10 mol% Ni). Cool the mixture to -20 °C.

  • Alkylzinc Addition: Dropwise add the desired alkylzinc bromide reagent (1.3 mmol). The low temperature minimizes background racemic coupling, ensuring high enantiomeric excess (ee > 90%).

  • Quenching and Purification: Quench with ethanol after 24 hours. Purify the resulting chiral amide via silica gel column chromatography.

Phase II: In Vivo Murine Xenograft Model Protocol

Once the enantioenriched candidate is isolated and passes in vitro ADME screens, it is evaluated in a subcutaneous tumor xenograft model.

  • Animal Preparation: Utilize 6-8 week old female athymic nude mice (BALB/c nu/nu). Acclimate for 7 days in a specific pathogen-free (SPF) environment.

  • Cell Inoculation: Harvest target cancer cells (e.g., HCT116) in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank.

    • Causality Check: Matrigel provides extracellular matrix proteins that enhance initial tumor cell survival and vascularization, ensuring uniform tumor take-rates.

  • Dosing Regimen: Once tumors reach a volume of ~100 mm³ (calculated as V=(length×width2)/2 ), randomize mice into vehicle and treatment groups (n=8/group). Administer the N-Benzyl-2-bromo-N-phenylbutanamide derivative via oral gavage (PO) at 10 mg/kg and 30 mg/kg daily for 21 days.

  • Monitoring and Endpoint: Measure tumor volume and body weight bi-weekly. A body weight loss of >15% triggers humane endpoints. Harvest tumors at day 21 for downstream pharmacodynamic (PD) biomarker analysis (e.g., Western blot for target engagement).

Quantitative Data Presentation

The following table summarizes expected pharmacokinetic (PK) and pharmacodynamic (PD) outcomes when comparing the racemic mixture versus the enantiopure derivative synthesized from the N-Benzyl-2-bromo-N-phenylbutanamide precursor.

Test CompoundRoute / DoseTumor Growth Inhibition (TGI)Half-life ( t1/2​ )Clearance (CL)Target Occupancy
Vehicle Control PO / 0 mg/kg0%N/AN/ABaseline
Racemic Derivative PO / 30 mg/kg42% ± 5%2.1 h45 mL/min/kg35%
(S)-Enantiomer Lead PO / 30 mg/kg88% ± 4% 4.5 h 18 mL/min/kg 89%

Table 1: Comparative in vivo efficacy and PK/PD parameters demonstrating the necessity of stereoselective synthesis.

References

  • Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α -Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 330-338. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Benzyl-2-bromo-N-phenylbutanamide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the amidation of 2-bromobutanoyl bromide with N-benzyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the amidation of 2-bromobutanoyl bromide with N-benzylaniline.

Synthesizing α -bromo amides using bulky secondary amines presents unique chemoselectivity and reactivity challenges. This guide provides field-proven diagnostic frameworks, mechanistic explanations, and validated protocols to optimize your reaction yield.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my overall yield of N-Benzyl-2-bromo-N-phenylbutanamide consistently below 40%, accompanied by a highly polar byproduct?

Diagnosis: Competitive SN​2 substitution at the α -bromo position. Mechanistic Causality: N-benzylaniline is a sterically hindered secondary amine. When reacted with an α -bromo acid halide, the amine faces a bifurcated electrophilic pathway. It can attack either the highly electrophilic acyl carbon (desired amidation) or the α -carbon bearing the bromide leaving group (undesired SN​2 substitution). Because the acyl carbon is sterically shielded during the formation of the tetrahedral intermediate, the less hindered α -bromo position becomes a competitive site, leading to the formation of an α -amino amide (or diamine) byproduct. Corrective Action:

  • Thermodynamic vs. Kinetic Control: Lower the reaction temperature to between -20 °C and 0 °C. This kinetically favors the faster acyl substitution over the SN​2 displacement.

  • Stoichiometric Control: Never use excess N-benzylaniline as the acid scavenger. Use exactly 1.0 to 1.05 equivalents of the amine and employ a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the generated HBr.

Q2: I am observing significant unreacted N-benzylaniline on TLC despite complete consumption of 2-bromobutanoyl bromide. What is happening?

Diagnosis: Acid bromide hydrolysis or ketene elimination. Mechanistic Causality: Acid bromides are exceedingly sensitive to moisture. Even trace water in the solvent or atmospheric humidity will rapidly hydrolyze 2-bromobutanoyl bromide into 2-bromobutanoic acid. Bulky secondary amines like N-benzylaniline cannot couple with carboxylic acids without the addition of specialized coupling reagents (e.g., HATU, EDC) due to severe steric hindrance [1]. Alternatively, if a strong, unhindered base like Triethylamine ( Et3​N ) is used, it can deprotonate the acidic α -proton, leading to the elimination of HBr and the formation of a reactive ketene or an α,β -unsaturated byproduct [2]. Corrective Action: Ensure strictly anhydrous conditions using Schlenk line techniques and dry solvents (DCM or Toluene). Add the acid bromide dropwise to the amine/base mixture to prevent localized high concentrations of the electrophile.

Q3: How do I overcome the intrinsic steric hindrance of N-benzylaniline during the coupling?

Diagnosis: High activation energy barrier due to secondary amine bulk. Mechanistic Causality: The transition state for amide bond formation requires the nitrogen lone pair to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The bulky benzyl and phenyl rings physically impede this trajectory, drastically reducing the effective nucleophilicity of the amine [1]. Corrective Action: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic loading (5–10 mol%). DMAP acts as a highly efficient acyl transfer catalyst, rapidly forming an acylpyridinium intermediate. This intermediate is significantly more electrophilic and less sterically congested than the parent acid bromide, facilitating smoother attack by the bulky N-benzylaniline.

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the synthesis of N-Benzyl-2-bromo-N-phenylbutanamide, demonstrating the causality between reaction conditions and chemoselectivity.

EntryBase (1.2 eq)SolventTemp (°C)AdditiveYield (%)Major Byproduct Observed
1 Et3​N DCM25None35% α -amino amide ( SN​2 product)
2 Et3​N DCM0None50% α -amino amide ( SN​2 product)
3DIPEADCM0None68%Trace hydrolysis
4DIPEATHF-20None74%Trace SN​2 product
5 DIPEA Toluene -20 DMAP (10 mol%) 89% None (Clean conversion)

Note: Toluene is preferred in the optimized protocol (Entry 5) as it minimizes the solubility of the generated DIPEA·HBr salt, driving the reaction forward while maintaining low polarity to suppress SN​2 pathways.

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol for the Synthesis of N-Benzyl-2-bromo-N-phenylbutanamide

Reagents Required:

  • N-Benzylaniline (1.00 equiv, 10.0 mmol)

  • 2-Bromobutanoyl bromide (1.05 equiv, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.20 equiv, 12.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.10 equiv, 1.0 mmol)

  • Anhydrous Toluene (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Purge the flask with argon for 10 minutes.

  • Amine Loading: Dissolve N-benzylaniline (1.83 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) in 40 mL of anhydrous toluene under argon.

  • Base Addition: Inject DIPEA (2.1 mL, 12.0 mmol) into the stirring solution.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Allow the solution to equilibrate for 15 minutes.

  • Electrophile Addition: Dilute 2-bromobutanoyl bromide (2.41 g, 10.5 mmol) in 10 mL of anhydrous toluene. Load this into a gas-tight syringe and add it dropwise to the reaction mixture over 30 minutes. Self-Validation Check: The solution should turn cloudy as the DIPEA·HBr salt precipitates.

  • Reaction Monitoring: Maintain the reaction at -20 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will appear slightly less polar than the starting amine.

  • Quenching & Workup: Once the amine is consumed, quench the reaction at -20 °C by adding 20 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with cold 1M HCl (20 mL) to remove any unreacted N-benzylaniline and DMAP, followed by saturated NaHCO3​ (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure amide.

Part 4: Mechanistic & Workflow Visualizations

Mechanistic Pathway & Competing Side Reactions

The following diagram illustrates the chemoselectivity challenge when reacting an α -bromo acid halide with a bulky secondary amine.

G R 2-Bromobutanoyl Bromide + N-Benzylaniline T Tetrahedral Intermediate (Acyl Addition) R->T Acyl Attack (Kinetically Favored at < 0°C) S SN2 Byproduct: α-Amino Amide R->S α-Carbon Attack (Favored by Excess Amine/Heat) H Hydrolysis/Elimination: Carboxylic Acid / Ketene R->H Moisture / Unhindered Base (Et3N) D Desired Product: N-Benzyl-2-bromo-N-phenylbutanamide T->D -HBr (via DIPEA)

Caption: Divergent reaction pathways highlighting the competition between acyl substitution and α -carbon SN​2 attack.

Troubleshooting Logic Tree

Use this logic tree to rapidly diagnose and resolve yield issues based on TLC and crude NMR observations.

LogicTree Start Issue: Low Yield (<40%) TLC TLC / LC-MS Analysis Start->TLC Polar Major Polar Spot (Byproduct Detected) TLC->Polar Observe Unreacted Unreacted Amine Remains TLC->Unreacted Observe SN2 Diagnosis: SN2 Over-alkylation Polar->SN2 Hyd Diagnosis: Acid Bromide Hydrolysis Unreacted->Hyd Sol1 Solution: Lower Temp to -20°C Use DIPEA instead of excess amine SN2->Sol1 Sol2 Solution: Rigorous Anhydrous Conditions Add 10% DMAP catalyst Hyd->Sol2

Caption: Diagnostic workflow for identifying and correcting chemoselectivity and reagent degradation issues.

Part 5: References

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions National Center for Biotechnology Information (PMC, NIH) Discusses the severe limitations and low yields associated with amide bond formation using sterically hindered secondary amines. URL:[Link] [1]

  • Catalytic dehydrogenative synthesis of α,β -unsaturated secondary amides without external oxidants Chemical Science (RSC Publishing) Details the synthesis, stability, and reactivity profiles of α -bromo amides and their susceptibility to base-mediated side reactions. URL:[Link] [2]

Optimization

N-Benzyl-2-bromo-N-phenylbutanamide solubility issues in aqueous media

Welcome to the Technical Support Center for N-Benzyl-2-bromo-N-phenylbutanamide . As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Benzyl-2-bromo-N-phenylbutanamide .

As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic synthetic intermediates and drug candidates for aqueous assays. N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) is a classic example of a sterically hindered, highly hydrophobic molecule[1]. Because it lacks ionizable centers and is dominated by bulky aromatic rings, traditional solubilization methods often fail.

This guide is designed to bypass trial-and-error by providing mechanistically grounded, self-validating protocols to successfully solubilize this compound for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling & Diagnostic Workflow

Before attempting to force a compound into solution, we must understand the causality behind its insolubility. The table below deconstructs the structural barriers of N-Benzyl-2-bromo-N-phenylbutanamide and dictates our formulation strategy.

Table 1: Physicochemical Profile & Formulation Implications

Chemical PropertyStructural BasisSolubilization Implication
Non-Ionizable The amide nitrogen's lone pair is delocalized into the carbonyl π -system and sterically shielded by phenyl/benzyl groups.pH adjustment is entirely ineffective. Salt formation (e.g., HCl salts) is chemically impossible[2].
High Lipophilicity Dominated by a bromo-butanamide chain, a benzyl group, and a phenyl ring.Prone to rapid nucleation and precipitation in polar media; requires hydrophobic encapsulation[3].
Steric Bulk Multi-ring system with a flexible aliphatic chain.Requires a host molecule with a large hydrophobic cavity (e.g., β -cyclodextrins) for inclusion complexation[4].
Formulation Decision Matrix

Workflow Start Aqueous Solubilization Strategy N-Benzyl-2-bromo-N-phenylbutanamide InVitro In Vitro / Cell Assays (Low Volume, Toxicity Sensitive) Start->InVitro InVivo In Vivo / Animal Dosing (High Conc., Biocompatible) Start->InVivo SolventShift DMSO Stock + Surfactant (Tween 80 / Kolliphor EL) InVitro->SolventShift Cyclodextrin HP-β-CD Complexation (1:1 or 1:2 Molar Ratio) InVivo->Cyclodextrin Micellar Lipid-Based Formulation (SEDDS / Nano-emulsion) InVivo->Micellar Precipitation Issue: Precipitation on Dilution? SolventShift->Precipitation Optimize Pre-disperse surfactant in aqueous phase before DMSO addition Precipitation->Optimize Yes

Diagnostic workflow for selecting a solubilization strategy based on application.

Part 2: Module 1 - In Vitro Assays (Co-Solvents & Micelles)

Q: I dissolved the compound in 100% DMSO, but it immediately turns cloudy and crashes out when I add it to my cell culture media. Why is this happening? A: You are observing the "solvent shift" effect. When a DMSO stock solution is introduced into an aqueous buffer, the highly polar water molecules rapidly strip the DMSO away from the lipophilic solute. Because N-Benzyl-2-bromo-N-phenylbutanamide lacks hydrogen-bond donors to interact with water, it becomes locally supersaturated and rapidly nucleates into insoluble aggregates[5].

Q: How do I prevent solvent-shift precipitation without killing my cells with high DMSO concentrations? A: You must provide a "hydrophobic sink" in the aqueous phase before the solvent shift occurs. By pre-dissolving a non-ionic surfactant (like Tween-80) into your aqueous media above its Critical Micelle Concentration (CMC), you create hydrophobic micellar cores. When the DMSO stock is added, the compound partitions directly into these micelles rather than precipitating[5].

Protocol 1: Self-Validating Micellar Dispersion

Use this method for cell-based assays requiring <1% final DMSO.

  • Stock Preparation: Dissolve N-Benzyl-2-bromo-N-phenylbutanamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Aqueous Preparation: Prepare the target aqueous buffer (e.g., PBS or DMEM) containing 0.1% to 0.5% (v/v) Tween-80. Warm slightly to 37°C to ensure complete micelle formation.

  • Kinetic Mixing: Place the aqueous surfactant solution on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex. Do not add the aqueous phase to the DMSO.

  • Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the measured concentration matches your theoretical yield, the compound is successfully trapped in the micelles. If a pellet forms at the bottom of the tube, the micellar capacity was exceeded; you must either decrease the drug concentration or increase the surfactant ratio.

Part 3: Module 2 - In Vivo Dosing (Cyclodextrin Complexation)

Q: I need to dose this compound in vivo, meaning I cannot use high levels of DMSO or surfactants due to toxicity. What is the best strategy? A: The gold standard for neutral, bulky lipophiles is supramolecular encapsulation using Hydroxypropyl- β -cyclodextrin (HP- β -CD)[6]. HP- β -CD features a hydrophobic inner cavity that perfectly accommodates the bulky benzyl and phenyl rings of your compound, while its heavily hydroxylated exterior ensures high water solubility[4].

Causality Note: We specifically use HP- β -CD rather than standard β -CD. Standard β -CD has poor aqueous solubility (~1.85 g/100 mL) due to rigid intramolecular hydrogen bonding. Hydroxypropylation disrupts this crystal lattice, increasing the solubility of the host molecule to >50 g/100 mL, allowing for the highly concentrated dosing solutions required for in vivo pharmacokinetics[4][6].

Protocol 2: Self-Validating HP- β -CD Co-Solvent Evaporation

Use this method to create a stable, water-soluble powder for animal dosing.

  • Host Solution: Dissolve HP- β -CD in purified water to a concentration of 100 mM (approx. 14% w/v).

  • Guest Solution: Dissolve the N-Benzyl-2-bromo-N-phenylbutanamide in a volatile organic solvent (e.g., Ethanol or Acetone).

  • Complexation: Slowly add the organic guest solution to the aqueous host solution under continuous magnetic stirring at 40°C.

  • Evaporation: Continue stirring in an open vessel (or utilize a rotary evaporator under mild vacuum) until the organic solvent is entirely evaporated.

  • Equilibration: Allow the aqueous solution to equilibrate at room temperature for 24 hours. Filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation Step: Lyophilize (freeze-dry) the filtered solution. Analyze the resulting white powder via Differential Scanning Calorimetry (DSC). The complete disappearance of the compound's sharp melting endotherm confirms true host-guest inclusion complexation[4]. If the melting peak persists, it is merely a physical mixture and the complexation failed.

Part 4: Excipient Tolerance Guidelines

To ensure experimental integrity, never exceed the maximum tolerated concentrations of your solubilizing agents.

Table 2: Excipient Compatibility & Toxicity Limits

ExcipientMechanism of SolubilizationMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Co-solvent (Dielectric reduction)0.1% - 1.0% (v/v)< 5% (v/v)
Tween-80 Micellar encapsulation0.01% - 0.1% (v/v)1% - 5% (v/v)
HP- β -CD Supramolecular inclusion1% - 5% (w/v)Up to 20% (w/v)

References

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin Source: MDPI (Molecules) URL: [Link]

  • Title: Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs Source: Pharmaceutical Sciences (CR Subscription Agency) URL: [Link]

  • Title: Dissolution and Solubility Enhancement of the Highly Lipophilic Drug Phenytoin via Interaction with Poly(N-isopropylacrylamide-co-vinylpyrrolidone) Excipients Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Degradation Prevention for N-Benzyl-2-bromo-N-phenylbutanamide

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the degradation of N-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the degradation of N-Benzyl-2-bromo-N-phenylbutanamide during long-term storage and experimental handling.

Mechanistic Causality of Degradation

To implement effective storage protocols, we must first understand the intrinsic chemical vulnerabilities of the molecule. N-Benzyl-2-bromo-N-phenylbutanamide contains three highly reactive domains:

  • The Alpha-Bromo Alkyl Chain: The bromine atom is situated at the alpha position relative to the carbonyl group. The electron-withdrawing nature of both the halogen and the carbonyl makes the alpha-carbon highly electrophilic. This site is extremely susceptible to nucleophilic substitution by ambient moisture (yielding an alpha-hydroxy amide) or thermal dehydrobromination (yielding an alpha,beta-unsaturated amide)[1].

  • The Tertiary Amide Bond: While the N-benzyl and N-phenyl groups provide significant steric hindrance that protects against mild hydrolysis, the amide bond remains vulnerable to cleavage under prolonged exposure to extreme pH conditions or Lewis acid catalysis[2],[3].

  • The Benzyl and Phenyl Moieties: Aromatic rings, particularly the benzylic position, can undergo photo-oxidation when exposed to high-energy UV light, leading to radical-mediated degradation[2].

Quantitative Degradation Data & Storage Parameters

The following table summarizes the primary degradation pathways, their kinetic triggers, and the quantitative storage parameters required to mitigate them based on standard ICH Q1A(R2) stability principles[4],[5].

Degradation PathwayCausal AgentKinetic TriggerMass Shift (LC-MS)Preventive Storage Parameter
Nucleophilic Substitution Ambient Moisture (H₂O)Relative Humidity > 40%-62 Da (Br replaced by OH)Store in desiccator; Backfill with Argon; < 10% RH.
Dehydrobromination Thermal StressTemperatures > 40°C-80 Da (Loss of HBr)Long-term storage at -20°C. Avoid thermal cycling.
Amide Hydrolysis pH ExtremespH < 3 or pH > 10Cleavage into amine & acidStore in neutral, unbuffered state; Use PTFE-lined caps.
Photo-oxidation UV/Visible Light> 1.2 million lux hours+16 Da (Oxidation)Amber glass vials; Opaque secondary packaging.
Troubleshooting FAQs

Q: My batch developed a slight yellowish tint and a pungent odor after three months in the refrigerator. What is the mechanism behind this? A: This is a classic signature of thermal or photolytic dehydrobromination. The alpha-bromo group has eliminated to form an alpha,beta-unsaturated amide, releasing trace amounts of hydrogen bromide (HBr) gas. The pungent odor is the HBr, and the yellowish tint occurs because HBr can easily oxidize into elemental bromine (Br₂) over time. Solution: Ensure the compound is strictly protected from light and stored at -20°C rather than standard refrigeration (4°C) to arrest the elimination kinetics.

Q: During LC-MS purity checks, I am observing a major impurity peak with a mass shift of -62 Da. How do I prevent this? A: A mass shift of -62 Da corresponds to the loss of a bromine isotope (~79 Da) and the addition of a hydroxyl group (~17 Da). This indicates that ambient moisture has acted as a nucleophile, displacing the alpha-bromine. Solution: Your current primary packaging is likely permeable to moisture. Switch to tightly sealed glass vials with PTFE-lined septa, and backfill the vial with an inert gas (Argon) before sealing.

Q: Is it necessary to conduct both accelerated and long-term stability testing for this compound? A: Yes. According to ICH Q1A(R2) guidelines[4], accelerated testing (e.g., 40°C / 75% RH for 6 months) provides early predictive data on degradation pathways like dehydrobromination. However, because alpha-bromo amides can exhibit non-linear degradation kinetics (where trace HBr auto-catalyzes further degradation), real-time long-term data (25°C / 60% RH for 12+ months) is mandatory to establish a scientifically sound shelf-life[5].

Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of API for Long-Term Storage

Principle: This protocol creates a micro-environment free of moisture, oxygen, and light, effectively neutralizing the three primary degradation kinetic triggers.

  • Drying: Transfer the synthesized N-Benzyl-2-bromo-N-phenylbutanamide to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (< 0.1 mbar) for 24 hours to remove residual synthesis solvents and surface moisture.

  • Inert Atmosphere Backfilling: Purge a glovebox or a Schlenk line with high-purity Argon (99.999%). Argon is preferred over Nitrogen as it is heavier than air and forms a superior protective blanket over the solid API.

  • Primary Packaging: Inside the Argon atmosphere, transfer the dried powder into pre-dried, amber borosilicate glass vials.

  • Sealing & Self-Validation: Seal the vials using screw caps fitted with PTFE (Teflon)-lined silicone septa. Self-Validation Step: Weigh the sealed vial on an analytical balance and record the mass. A weight increase during subsequent stability pulls definitively indicates a seal failure and moisture ingress.

  • Secondary Packaging: Place the sealed vials into a secondary opaque Mylar pouch containing a silica gel desiccant packet. Heat-seal the pouch and store immediately in a monitored -20°C freezer.

Protocol B: Forced Degradation Study (ICH Compliant)

Principle: Intentionally stress the molecule to identify all potential degradation products, ensuring your HPLC/LC-MS analytical method is "stability-indicating" (capable of resolving the parent peak from all degradation peaks)[2].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile.

  • Hydrolytic Stress:

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Thermal Stress: Spread 10 mg of solid API in a thin layer on a Petri dish. Incubate in a dry oven at 80°C for 7 days.

  • Analysis & Self-Validation: Neutralize the hydrolytic samples. Inject all stressed samples into the LC-MS alongside a freshly prepared control. Self-Validation Step: Calculate the mass balance. The sum of the integrated area of the parent peak plus the degradation peaks should equal ~100% of the control peak area. If it is significantly less, volatile degradation products (like HBr) have escaped, or insoluble polymers have formed.

Diagnostic and Testing Workflows

G Start Detect Impurity (LC-MS) MassCheck Analyze Mass Shift Start->MassCheck LossBr ΔM = -80 Da (Loss of HBr) MassCheck->LossBr Heat PlusOH ΔM = -62 Da (-Br +OH) MassCheck->PlusOH H2O Frag Cleavage Products MassCheck->Frag pH Diag1 Thermal Elimination LossBr->Diag1 Diag2 Moisture Substitution PlusOH->Diag2 Diag3 Amide Hydrolysis Frag->Diag3 Action1 Store at -20°C Diag1->Action1 Action2 Argon + Desiccant Diag2->Action2 Action3 Neutral pH Matrix Diag3->Action3

Diagnostic workflow for identifying and resolving degradation pathways.

G API N-Benzyl-2-bromo- N-phenylbutanamide LongTerm Long-Term Storage 25°C / 60% RH API->LongTerm Accelerated Accelerated Storage 40°C / 75% RH API->Accelerated Analysis HPLC/LC-MS Analysis (0, 3, 6, 9, 12 mos) LongTerm->Analysis Intermediate Intermediate Storage 30°C / 65% RH Accelerated->Intermediate If failure Accelerated->Analysis Intermediate->Analysis Result Establish Shelf-Life & Storage Guidelines Analysis->Result

ICH Q1A(R2) stability testing workflow for establishing shelf-life.

References
  • Q1A(R2) Guideline - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiqGcjX-hv2pH-bHCPFct2xm5DfvSXB2jiG-VKbCYDydOgYEgAUiaspVNfmJn8G4rEpvcVv7DjUHR_g23F__wEdhwqxNDvwn1aaH4WWmKrHsI6tuH3a1i7C2Z73V_kvH78n7UNBwASO_ulwlQD2Gd76aZ4Eo5x9pvL5csZ-SpVli5n]
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. helago-sk.sk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgVvcXr4IDJy4ZvsmdGPDBYZ_82WX5OeAUOGLXckBjdrGdYOTp1hnMYtk1peBxsRQzr3s1PnGgrpGmGi_5RMd548e2rE2qWgpGhbBWxQQjBavpxzAFNjWlwxjVMGsGG6w95Xq9HhRXDGPKZRRQZEXa6EU5lQo56nFE_hVG-syNEKyehKrHWlvss-9y7ShFhg==]
  • An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoiTB8JEkbvO8qLBYz8j0v1uVT62GSkJ2g7Ln6K7p5D2Uv_L_YqlU6RdaNA6Dmn7qL6hsFQVyvfuwZHkyYPEj9lpnfaxjsfvIe4YqJAFvD4ecwGmPIuBwiMTvBbAdHzGFngU5GtDAdF9LpuXYsgoS7S-V9GSOVbo1ySqoIowt0TcKRi2uQ_a0udfS2q5p1S4bzElZpnmeiZ_gBxZopshz9TQqkJE86MnBpGE8982KSOX2OMwTFcYriMKW7qUff]
  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. lew.ro.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFplimaMkmX7ORtqEn0kF__JBBAG_ckroGZ6MWbw4GSgGyJBJlnY71Wk9v2ir2LPB5_dMBt7gxUvkJsCL8oLNp-XKQHovf3u5Nz7RxeiYOBe0MWGqYbimZTlydJisk-7Evc5geWjrw7z8957nRUiASgvMgOFZ-AjvkOwmPJkMQ=]
  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfmrUo6A_4aHqTdDM7CACTCNI3_o9o6ED4XT0woYE-uPQZdlOB4japGuEg8PMgK6s5dSxSFcWNtMXePP4xdlZXethTrKKm_0yxn6V8eL7VTnOj5RH6esrms-tCyMeyO7VjTGd5GSNSr1n-gcwVMJn14C3BifE06KONc0Lf3ZfWIiYPPwmgp-49LJxKqk1m9ODx9DzUv7x9BI6kpIK-jKgDxMHbXDIzTPs2v1ELxDmH9zeeYN3PDB8eQaxwEKhM0v0O6MGHeuE2ibJwpRHQA==]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of N-Benzyl-2-bromo-N-phenylbutanamide

Welcome to the technical support guide for navigating the challenges of nucleophilic substitution on N-Benzyl-2-bromo-N-phenylbutanamide. This document is designed for researchers, medicinal chemists, and process develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the challenges of nucleophilic substitution on N-Benzyl-2-bromo-N-phenylbutanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with this sterically demanding substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.

The core challenge with this substrate lies in its structure. The electrophilic carbon, bonded to the bromine leaving group, is a secondary center. It is sterically encumbered by an adjacent ethyl group and, more significantly, a bulky N-benzyl-N-phenylamido group. This architecture severely impedes the backside attack required for a standard bimolecular nucleophilic substitution (Sₙ2) reaction, often leading to low yields, slow reaction times, or undesired side reactions.[1][2][3] This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this transformation.

Q1: My reaction shows very low conversion, even after prolonged reaction times and heating. What is the primary cause? The most likely culprit is severe steric hindrance around the reaction center.[2][3] The bulky substituents on both the carbon and the amide nitrogen physically block the incoming nucleophile from accessing the electrophilic carbon for the required backside attack in an Sₙ2 mechanism.[1][4] Standard conditions are often insufficient to overcome this high activation energy barrier.

Q2: I'm observing a significant amount of an olefin byproduct. What is happening? You are likely seeing the result of a competing elimination (E2) reaction. When a nucleophile is sterically hindered from attacking the carbon center, it may instead act as a base, abstracting a proton from the adjacent carbon (the CH₂ of the ethyl group). This is particularly common when using nucleophiles that are also strong bases (e.g., alkoxides) or when running the reaction at elevated temperatures.[5]

Q3: My product appears to be a racemic mixture, but I expected an inversion of stereochemistry. Why? This suggests that the reaction is proceeding, at least in part, through an Sₙ1-type mechanism.[6] While steric hindrance slows the Sₙ2 pathway, certain conditions (like polar protic solvents or high heat) can promote the dissociation of the bromide leaving group to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to racemization.[6][7] However, this pathway is also often in competition with E1 elimination.

Q4: What is the most critical factor to optimize for this specific substrate? Solvent choice is paramount. The use of a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) is non-negotiable.[6] These solvents enhance the reactivity of the nucleophile by solvating the counter-cation but leaving the anion "naked" and more reactive. This is crucial for providing the nucleophile with enough kinetic energy to overcome the steric barrier. Polar protic solvents like water or ethanol will cage the nucleophile via hydrogen bonding, drastically reducing its strength and slowing the Sₙ2 reaction to a halt.[1][8]

Troubleshooting and Optimization Guides

Use this section to diagnose and solve specific experimental failures.

Problem 1: Low or No Product Conversion

This is the most common failure mode, directly attributable to the substrate's steric bulk.

Potential Cause A: Insufficient Nucleophile Reactivity The nucleophile may not be strong enough to overcome the steric shield.

  • Solution 1: Enhance Nucleophilicity. Employ smaller, highly potent nucleophiles. Anions like azide (N₃⁻) or cyanide (CN⁻) are excellent choices as they are strong nucleophiles but relatively weak bases, minimizing the E2 side reaction.

  • Solution 2: The Finkelstein Reaction. This is a powerful, field-proven strategy. Convert the less reactive α-bromo amide into a much more reactive α-iodo amide in situ or as a separate step. The iodide ion is an excellent nucleophile, and the resulting C-I bond is weaker, making the iodo-intermediate a superior substrate for the final substitution.[9][10]

Potential Cause B: Incorrect Solvent System As mentioned in the FAQ, the solvent can make or break this reaction.

  • Solution: Switch to a High-Quality Polar Aprotic Solvent. Anhydrous DMF or DMSO are often the best choices. They are highly polar, which helps stabilize the charged transition state of the Sₙ2 reaction, but they do not engage in hydrogen bonding that deactivates the nucleophile.

Potential Cause C: Insufficient Thermal Energy The reaction may simply lack the activation energy to proceed at a reasonable rate.

  • Solution: Cautiously Increase Temperature. Heat can increase the reaction rate. However, this is a delicate balance, as higher temperatures disproportionately favor elimination reactions.[7] We recommend a stepwise optimization: start at room temperature, and if conversion is low after 24 hours, increase in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring carefully for the formation of byproducts by TLC or LC-MS.

Troubleshooting Workflow: Low Conversion

This diagram outlines the decision-making process for addressing low yields.

G Start Low / No Conversion CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent SwitchSolvent ACTION: Switch to anhydrous DMF or DMSO. CheckSolvent->SwitchSolvent No CheckTemp Is the reaction heated? CheckSolvent->CheckTemp Yes SwitchSolvent->CheckTemp HeatReaction ACTION: Increase temperature incrementally (e.g., 40-80 °C). Monitor for E2. CheckTemp->HeatReaction No CheckNucleophile Is the nucleophile small and highly reactive? CheckTemp->CheckNucleophile Yes HeatReaction->CheckNucleophile Finkelstein STRATEGY: Implement Finkelstein reaction (NaI/Acetone) to generate reactive iodo-intermediate. CheckNucleophile->Finkelstein No / Still slow Success Reaction Optimized CheckNucleophile->Success Yes Finkelstein->Success

Caption: A step-by-step flowchart for troubleshooting low reaction conversion.

Advanced Strategies for Hindered Substrates

When standard optimizations are insufficient, these advanced methods are often required.

1. The Finkelstein Reaction: A Two-Stage Approach

The Finkelstein reaction is an equilibrium-driven process that exchanges a halide for another.[11] By using sodium iodide (NaI) in acetone, you can replace the bromine with iodine. The reaction is driven to completion because the sodium bromide (NaBr) byproduct is insoluble in acetone and precipitates out, effectively removing it from the equilibrium (Le Chatelier's principle).[10][12] The resulting α-iodo amide is significantly more reactive towards nucleophilic substitution.

Experimental Protocol: Finkelstein Halogen Exchange

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-Benzyl-2-bromo-N-phenylbutanamide (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (NaI, 1.5 - 3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 56 °C). A white precipitate of NaBr should become visible.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Substitution: After completion, the acetone can be removed in vacuo. The resulting crude α-iodo amide can often be used directly in the next step without extensive purification. Dissolve the crude material in DMF, add your desired nucleophile (1.2 eq), and proceed with the substitution, typically at a much lower temperature and faster rate than the original bromo-substrate.

Finkelstein-Substitution Workflow

G cluster_0 Step 1: Finkelstein Reaction cluster_1 Step 2: Nucleophilic Substitution Bromo Bromo-Substrate (Low Reactivity) Iodo Iodo-Intermediate (High Reactivity) Bromo->Iodo + NaI in Acetone Iodo_sub Iodo-Intermediate Iodo->Iodo_sub Product Desired Product Iodo_sub->Product + Nucleophile in DMF

Caption: Two-stage strategy employing the Finkelstein reaction for enhanced reactivity.

2. Phase-Transfer Catalysis (PTC)

For reactions involving an ionic nucleophile (e.g., from salts like KCN or NaN₃) that has poor solubility in the organic reaction solvent, Phase-Transfer Catalysis is an excellent solution. A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[13] It transports the nucleophile anion from its solid or aqueous phase into the organic phase, where it can react with the substrate.[14] This dramatically increases the effective concentration of the nucleophile in the reactive phase.[15]

Key Considerations for PTC:

  • Catalyst: Use a catalytic amount (5-10 mol%) of a lipophilic quaternary ammonium or phosphonium salt.

  • Solvent System: A biphasic system (e.g., toluene/water) or a solid-liquid system (e.g., KCN solid in toluene) can be used.

  • Benefit: PTC can enable reactions at lower temperatures with higher efficiency, often reducing side reactions.[13]

Data Summary Tables

The tables below provide a quick reference for making informed decisions during your experimental design.

Table 1: Solvent Selection Guide for Sₙ2 on Hindered Substrates
Solvent TypeExamplesEffect on NucleophileSₙ2 Rate on Hindered SubstrateRationale
Polar Aprotic DMF, DMSO, AcetonitrileEnhanced Favored Solvates cation, leaves anion "naked" and highly reactive.[6]
Polar Protic Water, Ethanol, MethanolSuppressed Strongly Disfavored Solvates anion via H-bonding, creating a "solvent cage" that reduces reactivity.[1][8]
Non-Polar Toluene, HexanePoor Solubility Very Slow Reactants often have poor solubility, and the polar transition state is not stabilized.
Table 2: Nucleophile Selection - Balancing Reactivity and Basicity
NucleophileFormulaNucleophilicityBasicitySteric BulkRecommended for this Substrate?
IodideI⁻ExcellentVery WeakLowYes , ideal for Finkelstein approach.[10]
AzideN₃⁻Very GoodWeakLowYes , excellent choice for direct substitution.
CyanideCN⁻GoodModerateLowYes , but monitor for E2 competition.
ThiolateRS⁻ExcellentModerateModerate-HighUse with caution; can be bulky and basic.
HydroxideOH⁻GoodStrongLowNo , strongly promotes E2 elimination.
tert-Butoxidet-BuO⁻PoorVery StrongHighNo , classic "bulky base" for elimination.[5]
Mechanistic Visualization

Understanding the steric clash at a molecular level is key to appreciating the reaction's difficulty.

G Sₙ2 Backside Attack on N-Benzyl-2-bromo-N-phenylbutanamide Nu Nu⁻ C Nu->C Hindered Backside Attack path_blocker1 path_blocker2 Br Br C->Br Leaving Group Amide N(Ph)(Bn)CO C->Amide Ethyl CH₂CH₃ C->Ethyl H H C->H block1 block2

Caption: Steric hindrance from bulky groups impeding the nucleophile's approach.

By systematically applying these principles—optimizing your solvent, choosing a potent nucleophile, and employing advanced strategies like the Finkelstein reaction or PTC when necessary—you can successfully navigate the challenges posed by this sterically demanding substrate.

References
  • ACS Publications. (2017, April 10). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer c
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. (2004, October 25).
  • J&K Scientific LLC. (2025, June 4). Finkelstein Reaction.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Unacademy. (n.d.). Finkelstein Reaction.
  • Grokipedia. (n.d.). Finkelstein reaction.
  • ACS Publications. (2017, November 1). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents | Organic Letters.
  • ResearchGate. (n.d.). Stereoselective Nucleophilc Substitution of α-Bromo Tertiary Amides for Asymmetric Synthesis of Highly Substituted 2,5-Diketopiperazines.
  • ResearchGate. (n.d.). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides.
  • Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77.
  • ACS Publications. (2023, November 14). Catalytic Enantioselective Nucleophilic Addition to Arynes by a New Quaternary Guanidinium Salt-Based Phase-Transfer Catalyst | Journal of the American Chemical Society.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Benchchem. (n.d.). In-Depth Technical Guide: N-Benzyl-2-bromo-N-methylbenzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide.
  • 9 - Supporting Inform
  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
  • Henry Rzepa's Blog - Ch.imperial. (2009, May 16). The mystery of the Finkelstein reaction.
  • Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions.
  • Khan Academy. (2013, November 26). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-2-bromo-N-phenylbutanamide.
  • BLD Pharm. (n.d.). 851073-30-8|N-Benzyl-2-bromo-N-phenylbutanamide.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: N-Benzyl-2-bromo-N-phenylbutanamide vs. N-Benzyl-2-chloro-N-phenylbutanamide

Executive Summary In synthetic organic chemistry and drug development, the selection of an appropriate α -halo amide intermediate is a critical decision that dictates reaction kinetics, yield, and overall process efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In synthetic organic chemistry and drug development, the selection of an appropriate α -halo amide intermediate is a critical decision that dictates reaction kinetics, yield, and overall process efficiency. This guide provides an objective, data-driven comparison between N-benzyl-2-bromo-N-phenylbutanamide and its chlorinated analog, N-benzyl-2-chloro-N-phenylbutanamide .

While both compounds serve as highly versatile electrophiles in nucleophilic substitution ( SN​2 ) and transition-metal-catalyzed cross-coupling reactions, the α -bromo variant exhibits markedly superior reactivity[1]. This difference is fundamentally rooted in the bond dissociation energies (BDE) and leaving group abilities of the respective halogens. However, the α -chloro variant often presents advantages in terms of chemical stability and cost-effectiveness for large-scale manufacturing[1].

Mechanistic Fundamentals: C-Br vs. C-Cl Bond Dynamics

The reactivity disparity between α -bromo and α -chloro amides is governed by two primary physicochemical properties:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond[1]. In oxidative addition steps—often the rate-limiting step in palladium- or nickel-catalyzed cross-couplings—the lower activation energy required to cleave the C-Br bond allows the bromo-amide to react under milder conditions[1].

  • Polarizability and Leaving Group Ability: Bromide ( Br− ) is a larger, more polarizable ion than chloride ( Cl− ). This increased polarizability stabilizes the developing negative charge in the transition state of an SN​2 reaction, making bromide a vastly superior leaving group. Consequently, nucleophilic substitutions at the α -carbon proceed at a much faster rate for N-benzyl-2-bromo-N-phenylbutanamide[2].

Kinetic Data & Reactivity Comparison

The following table summarizes the general reactivity profiles and experimental outcomes when subjecting these two substrates to standard nucleophilic substitution and cross-coupling conditions.

Table 1: Comparative Reactivity Profile
ParameterN-Benzyl-2-bromo-N-phenylbutanamideN-Benzyl-2-chloro-N-phenylbutanamide
C-X Bond Strength Weaker (~285 kJ/mol)Stronger (~339 kJ/mol)
Leaving Group Ability Excellent ( Br− is highly polarizable)Moderate ( Cl− is less polarizable)
SN​2 Reaction Kinetics Fast (Often complete in 1-4 hours at RT)Slow (Requires elevated temps, 12-24 hours)
Cross-Coupling Oxidative Addition Rapid (Readily inserts Pd(0) or Ni(0))[1]Sluggish (Requires electron-rich ligands)[1]
Typical Yield (Nucleophilic Amination) 85% - 95%40% - 65% (Prone to side reactions at high heat)
Stability / Storage Light/moisture sensitive; store at 0-4°C[3]Highly stable; room temperature storage

Experimental Workflows: Nucleophilic Substitution & Cross-Coupling

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the standard procedures for utilizing these intermediates.

Protocol A: Nickel-Catalyzed Cross-Coupling (Using α -Bromo Amide)

Note: This protocol leverages the high reactivity of the bromo-variant to achieve enantioselective cross-coupling under mild conditions[4].

  • Preparation: Oven-dry a Schlenk flask and purge with argon for 20 minutes.

  • Catalyst Loading: Add NiCl2​⋅glyme (0.07 equiv) and (R)−(i−Pr)−Pybox ligand (0.09 equiv) to the flask under positive argon pressure[3].

  • Substrate Addition: Add N-benzyl-2-bromo-N-phenylbutanamide (1.00 equiv)[3].

  • Solvent Introduction: Inject anhydrous 1,3-Dimethyl-2-imidazolidinone (DMI) and THF to achieve a 0.5 M solution[3]. Stir to form an orange catalyst complex.

  • Reagent Addition: Slowly add the alkylzinc reagent (e.g., (5-cyanopentyl)zinc(II) bromide, 1.5 equiv) at room temperature[4].

  • Reaction & Workup: Stir for 12 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography[4].

    • Expected Outcome: High yield (>85%) with excellent enantioselectivity due to the rapid oxidative addition of the C-Br bond[4].

Protocol B: Nucleophilic Amination (Using α -Chloro Amide)

Note: The chloro-variant requires harsher conditions and the addition of an iodide catalyst (Finkelstein-type activation) to proceed efficiently.

  • Preparation: Equip a round-bottom flask with a reflux condenser.

  • Substrate & Nucleophile: Dissolve N-benzyl-2-chloro-N-phenylbutanamide (1.0 equiv) and the secondary amine nucleophile (2.5 equiv) in anhydrous DMF.

  • Activation: Add catalytic Sodium Iodide (NaI, 0.2 equiv) to facilitate in-situ conversion to the more reactive α -iodo intermediate.

  • Heating: Heat the reaction mixture to 80°C for 16-24 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine to remove DMF, dry, and concentrate.

    • Expected Outcome: Moderate yields (50-70%). Without NaI, the reaction may stall or require temperatures >100°C, leading to degradation.

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic divergence between the bromo and chloro substrates during a catalytic cycle, highlighting why the bromo-amide is preferred for mild conditions.

ReactivityComparison Start α-Halo Amide Substrate Bromo N-Benzyl-2-bromo- N-phenylbutanamide Start->Bromo Chloro N-Benzyl-2-chloro- N-phenylbutanamide Start->Chloro BDE_Br Low BDE (C-Br) High Polarizability Bromo->BDE_Br BDE_Cl High BDE (C-Cl) Low Polarizability Chloro->BDE_Cl OxAdd_Fast Rapid Oxidative Addition / Fast SN2 Kinetics BDE_Br->OxAdd_Fast OxAdd_Slow Sluggish Oxidative Addition / Slow SN2 Kinetics BDE_Cl->OxAdd_Slow Mild Mild Conditions (RT) High Yield OxAdd_Fast->Mild Harsh Harsh Conditions (Heat/NaI) Moderate Yield OxAdd_Slow->Harsh

Mechanistic logic flow comparing the reactivity of α-bromo vs α-chloro amides in synthesis.

References

  • Master Organic Chemistry. (2025). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from[Link][2]

  • Organic Syntheses. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Org. Synth. 2010, 87, 330-338. Retrieved from [Link][3][4]

Sources

Comparative

HPLC method validation for N-Benzyl-2-bromo-N-phenylbutanamide purity analysis

An in-depth evaluation of analytical methodologies for N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8), a sterically hindered α-bromo amide utilized as a critical electrophilic substrate in[1]. For researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8), a sterically hindered α-bromo amide utilized as a critical electrophilic substrate in[1]. For researchers and drug development professionals, confirming both the chemical purity (absence of synthetic byproducts) and enantiomeric purity (enantiomeric excess, ee ) of this building block is paramount to ensuring downstream stereofidelity.

This guide objectively compares Reversed-Phase HPLC (RP-HPLC), Normal-Phase Chiral HPLC (NP-HPLC), and Supercritical Fluid Chromatography (SFC), providing validated experimental data to help you select the optimal system for your purity analysis workflows.

Mechanistic Rationale: Selecting the Right Stationary Phase

The structural features of N-benzyl-2-bromo-N-phenylbutanamide—a hydrophobic alkyl chain, a polar amide core, a bulky bromine atom, and two aromatic rings—dictate its chromatographic behavior. As an Application Scientist, method development begins by matching these structural motifs to the correct stationary phase.

  • Chemical Purity (RP-HPLC): To quantify achiral related substances, a highly end-capped C18 column (e.g., Eclipse XDB-C18) is preferred[2]. The dense C18 phase provides strong hydrophobic retention for the benzyl and phenyl groups. The addition of 0.2% acetic acid to the aqueous mobile phase suppresses the ionization of any trace acidic impurities, ensuring sharp, symmetrical peaks and preventing peak tailing[2].

  • Enantiomeric Purity (NP-HPLC vs. SFC): Resolving the enantiomers requires a chiral stationary phase (CSP) capable of multi-point recognition. The Chiralpak AD-H column, utilizing an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, is the gold standard[2]. The carbamate linkages act as hydrogen-bond donors and acceptors for the analyte's amide group, while the dimethylphenyl moieties engage in π−π stacking with the analyte's aromatic rings. The steric bulk of the bromine atom forces the enantiomers into different transient diastereomeric complexes within the amylose chiral grooves, resulting in distinct retention times.

AnalyticalStrategy Target N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) Branch1 Chemical Purity Target->Branch1 Branch2 Enantiomeric Purity Target->Branch2 Meth1 Reversed-Phase HPLC Eclipse XDB-C18 MeOH / H2O (0.2% AcOH) Branch1->Meth1 Meth2 Normal-Phase HPLC Chiralpak AD-H Hexanes / IPA (93:7) Branch2->Meth2 Meth3 Supercritical Fluid Chromatography Chiralpak AD-H CO2 / MeOH (85:15) Branch2->Meth3

Analytical strategy for N-Benzyl-2-bromo-N-phenylbutanamide purity profiling.

Comparative Performance Data

The following table summarizes the experimental performance of the three methodologies based on [2].

ParameterRP-HPLC (Chemical Purity)NP-HPLC (Chiral Purity)SFC (Chiral Purity Alternative)
Column Eclipse XDB-C18 (150 x 4.6 mm, 5µm)Chiralpak AD-H (250 x 4.6 mm, 5µm)Chiralpak AD-H (250 x 4.6 mm, 5µm)
Mobile Phase 98% MeOH / 2% (0.2% AcOH in H2O)Hexanes / Isopropanol (93:7)scCO 2​ / 15% MeOH
Flow Rate 0.8 mL/min1.0 mL/min3.0 mL/min
Detection ( λ ) 210 nm210 nm210 nm
Retention Time ( tR​ ) ~6.30 min20.2 min (major), 21.7 min (minor)2.39 min (major), 2.57 min (minor)
Resolution ( Rs​ ) N/A (Achiral)> 1.5 (Baseline)> 1.5 (Baseline)
Primary Advantage Quantifies related substancesHigh precision for enantiomeric excessHigh-throughput, low solvent waste

Expert Insight: While NP-HPLC provides excellent baseline resolution for enantiomers, SFC offers a nearly 10-fold reduction in run time (2.57 min vs. 21.7 min)[2]. For high-throughput screening in drug discovery, SFC is superior; however, NP-HPLC remains the most accessible method for standard QA/QC laboratories.

Step-by-Step Method Validation Protocol (NP-HPLC)

To ensure the analytical procedure is a self-validating system compliant with, the following protocol details the validation of the NP-HPLC method for enantiomeric purity.

Step 1: Sample Preparation

  • Diluent: Hexanes/Isopropanol (93:7 v/v). Causality: Matching the diluent to the mobile phase prevents baseline disruptions and refractive index shocks during injection.

  • Standard Solution: Prepare a 1.0 mg/mL solution of racemic N-Benzyl-2-bromo-N-phenylbutanamide. Causality: A high concentration ensures that trace amounts of the minor enantiomer (down to 0.05% area) remain well above the Limit of Quantitation (LOQ).

Step 2: System Suitability Testing (SST)

  • Inject the Standard Solution 6 times before analyzing test samples.

  • Acceptance Criteria: Resolution ( Rs​ ) between enantiomer peaks must be ≥1.5 . Relative Standard Deviation (RSD) of peak areas must be ≤2.0% . This step mathematically guarantees the column is performing efficiently enough to accurately integrate trace enantiomers.

Step 3: Specificity & Forced Degradation

  • Inject blank diluent to confirm no interfering peaks at 20.2 min and 21.7 min[2].

  • Subject the sample to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H 2​ O 2​ ) stress. Causality: This ensures that potential degradation products (e.g., hydrolyzed amides) do not co-elute with the target enantiomers, proving the method is stability-indicating.

Step 4: Linearity and Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

Step 5: Bracketing (Self-Validation)

  • Inject a known standard after every 10 test samples. Causality: This monitors detector drift and confirms that the system remained stable throughout the entire run sequence.

Interactions Analyte Analyte: N-Benzyl-2-bromo- N-phenylbutanamide H_Bond Hydrogen Bonding (Amide C=O & N-H) Analyte->H_Bond Pi_Pi π-π Interactions (Aromatic rings) Analyte->Pi_Pi Steric Steric Inclusion (Bromo group) Analyte->Steric CSP Stationary Phase: Chiralpak AD-H (Amylose derivative) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Chiral recognition mechanisms between the analyte and stationary phase.

Causality in Experimental Choices

  • Wavelength Selection (210 nm): Why monitor at 210 nm instead of the standard 254 nm? N-Benzyl-2-bromo-N-phenylbutanamide lacks extended conjugation[2]. The isolated phenyl rings and the amide carbonyl exhibit strong n→π∗ and π→π∗ transitions near 210 nm. Monitoring at 254 nm would result in a drastic loss of signal-to-noise ratio (S/N), compromising the method's sensitivity.

  • Mobile Phase Modifier (Isopropanol): In the NP-HPLC method, a 93:7 ratio of Hexanes to Isopropanol (IPA) is utilized[2]. Hexane provides the non-polar bulk necessary to drive the analyte into the chiral grooves of the stationary phase. IPA acts as a polar modifier; its hydroxyl group competes for hydrogen bonding sites on the CSP. Adjusting the IPA concentration directly modulates the retention time and resolution. A 7% IPA concentration provides the optimal balance, yielding baseline resolution within a 25-minute run time[2].

References

  • Organic Syntheses: Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides with Alkylzinc Reagents. Vol. 87, pp. 330-338 (2010). Available at:[Link]

  • Food and Drug Administration (FDA) / ICH: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

Sources

Validation

Comparative Analysis of N-Benzyl-2-bromo-N-phenylbutanamide and Conventional α-Bromo Amides in Synthetic Workflows

Introduction: The Evolution of α-Bromo Amides in Organic Synthesis In the realm of drug development and complex molecule synthesis, α-bromo amides are indispensable electrophilic building blocks. Traditionally, the adjac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of α-Bromo Amides in Organic Synthesis

In the realm of drug development and complex molecule synthesis, α-bromo amides are indispensable electrophilic building blocks. Traditionally, the adjacent electron-withdrawing carbonyl group lowers the energy of the σ*(C–Br) orbital, making the α-carbon highly susceptible to nucleophilic attack[1]. While this makes simple α-bromo amides excellent substrates for classic SN2 reactions (such as amination or etherification), this hyper-reactivity becomes a severe liability in advanced asymmetric catalysis.

When attempting transition-metal-catalyzed cross-couplings with unhindered α-bromo amides, chemists frequently encounter competing background SN2 pathways, leading to racemic mixtures, elimination side-reactions, or overalkylation[2]. To solve this, sterically demanding substrates like N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) were developed. By encumbering the reactive site, this specific substrate suppresses unwanted ionic pathways, allowing single-electron transfer (SET) radical mechanisms to dominate, thereby enabling highly enantioselective transformations[3][4].

Structural and Mechanistic Divergence: The Role of Steric Causality

The fundamental difference in performance between N-Benzyl-2-bromo-N-phenylbutanamide and simpler alternatives (e.g., 2-bromoacetamide) lies in steric causality.

In a standard SN2 reaction, the nucleophile must approach the electrophilic α-carbon from the backside (180° to the leaving bromide ion). In simple primary or secondary amides, this trajectory is unobstructed. However, in N-Benzyl-2-bromo-N-phenylbutanamide, the bulky tertiary amide nitrogen—bearing both a benzyl and a phenyl group—creates a massive steric shield. This physical barrier effectively shuts down direct nucleophilic attack.

Instead of an SN2 pathway, the substrate is forced to interact with low-valent transition metals (like Ni⁰/Ni¹) to undergo a halogen-atom abstraction. This generates a planar α-carbonyl radical intermediate. Because the original stereocenter is ablated into a planar radical, racemic starting materials can be converted into a single enantiomer of the product—a process known as an enantioconvergent reaction, pioneered by the Fu laboratory[4][5].

MechanisticDivergence A α-Bromo Amides B Low Steric Bulk (e.g., 2-Bromoacetamide) A->B C High Steric Bulk (e.g., N-Benzyl-2-bromo- N-phenylbutanamide) A->C D Classic SN2 Substitution (Fast, Inversion) B->D Nucleophile C->D Suppressed E Ni-Catalyzed Radical Cross-Coupling C->E Ni/Pybox + R-ZnX F Enantioconvergent Product Formation E->F

Mechanistic divergence of α-bromo amides based on steric bulk.

Quantitative Performance Comparison

The table below summarizes the comparative reactivity and synthetic utility of various α-bromo amides, demonstrating why bulky tertiary amides are required for high-fidelity asymmetric catalysis.

SubstrateSteric BulkRelative SN2 ReactivityNi-Catalyzed Negishi ee%Primary Synthetic Utility
2-Bromoacetamide MinimalExtremely HighN/A (Background SN2 dominates)Direct Amination / Alkylation
2-Bromo-N-phenylpropanamide ModerateHigh~70–85%Kinetic Resolution / Substitution
N-Benzyl-2-bromo-N-phenylbutanamide Very HighSuppressed91–95% Enantioconvergent Cross-Coupling

Data synthesized from established Negishi cross-coupling parameters[3][4].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, experimental protocols must be self-validating. Below are the comparative workflows for utilizing these amides, featuring built-in analytical checkpoints.

Protocol A: Enantioselective Negishi Cross-Coupling of N-Benzyl-2-bromo-N-phenylbutanamide

This protocol, adapted from[3], utilizes the steric bulk of the substrate to achieve >90% ee from a racemic starting material.

  • Catalyst Preparation: In an oven-dried, argon-purged flask, combine NiCl₂·glyme (0.07 equiv) and chiral (R)-(i-Pr)-Pybox ligand (0.09 equiv).

  • Substrate Addition: Add racemic N-Benzyl-2-bromo-N-phenylbutanamide (1.00 equiv). Causality note: The racemic nature of the starting material is irrelevant due to the radical intermediate pathway.

  • Solvent Addition: Add DMI and THF to create an orange solution. Stir at room temperature for 10 minutes to ensure complete complexation.

  • Organozinc Addition: Slowly add the alkylzinc reagent (1.30 equiv) over 6 minutes, strictly maintaining the internal temperature below 30 °C to prevent catalyst degradation.

  • Self-Validation Checkpoint (Critical): Stir the dark-brown mixture for 24 hours. Withdraw a 0.1 mL aliquot and analyze via ¹H NMR. Do not proceed until the triplet at δ 3.95 (corresponding to the α-proton of the starting α-bromo amide) has completely disappeared. This confirms total consumption of the electrophile[3].

  • Quenching: Only after NMR validation, quench the excess organozinc reagent with ethanol (15 mL) and extract with Et₂O.

Workflow Step1 1. Catalyst Preparation NiCl2·glyme + (R)-i-Pr-Pybox Step2 2. Substrate Addition N-Benzyl-2-bromo-N-phenylbutanamide Step1->Step2 Step3 3. Organozinc Addition Maintain < 30 °C Step2->Step3 Step4 4. Reaction Monitoring 1H NMR (δ 3.95 disappearance) Step3->Step4 Step5 5. Quenching & Workup Ethanol quench, Et2O extraction Step4->Step5

Self-validating workflow for Ni-catalyzed Negishi cross-coupling.

Protocol B: Standard SN2 Amination of 2-Bromoacetamide (For Comparison)

For less hindered amides, radical conditions are unnecessary and often fail due to over-reactivity.

  • Reaction Setup: Dissolve 2-bromoacetamide (1.0 equiv) in acetonitrile.

  • Nucleophile Addition: Add a secondary amine (1.2 equiv) and K₂CO₃ (2.0 equiv) as a mild base to scavenge HBr.

  • Self-Validation Checkpoint: Monitor via TLC (using a KMnO₄ stain) until the starting material spot is fully consumed (typically <2 hours at room temperature).

  • Workup: Filter the inorganic salts and concentrate under reduced pressure. Causality note: Prolonged reaction times here lead to overalkylation (tertiary amine formation), a side reaction completely avoided in Protocol A due to steric shielding[2].

Expert Insights on Substrate Selection in Drug Development

When designing a synthetic route for a novel Active Pharmaceutical Ingredient (API), the choice of α-bromo amide dictates the entire catalytic strategy.

If the goal is to construct a chiral α-alkylated amide (a common peptidomimetic motif), using an unhindered primary amide will result in poor enantiomeric excess because the background SN2 reaction outpaces the chiral catalyst's cycle. By selecting N-Benzyl-2-bromo-N-phenylbutanamide , researchers deliberately sacrifice intrinsic SN2 reactivity to gain absolute control over stereochemistry[5]. Furthermore, the N-benzyl group acts as a versatile protecting group that can be cleanly removed via hydrogenolysis (Pd/C, H₂) later in the synthesis, revealing the secondary amide required for target binding.

References

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses, 2010, 87, 330-338. URL:[Link]

  • Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents Source: Journal of the American Chemical Society, 2005, 127(13), 4594-4595. URL:[Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes Source: ACS Central Science, 2017, 3(8), 822-828. URL:[Link]

Sources

Comparative

Benchmarking N-Benzyl-2-bromo-N-phenylbutanamide in Palladium-Catalyzed Cross-Coupling

Executive Summary & Mechanistic Context N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) [1] is a sterically demanding secondary α -bromo carboxamide. While it is universally recognized as the gold-standard benchma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

N-Benzyl-2-bromo-N-phenylbutanamide (CAS: 851073-30-8) [1] is a sterically demanding secondary α -bromo carboxamide. While it is universally recognized as the gold-standard benchmark substrate for nickel-catalyzed enantioselective Negishi cross-couplings ()[2], its deployment in palladium-catalyzed systems represents a significantly more rigorous benchmark for catalyst performance.

Palladium-catalyzed cross-couplings of secondary alkyl halides are notoriously plagued by competitive β -hydride elimination and the formation of stable, sluggish palladium enolate intermediates. Consequently, successfully cross-coupling this substrate via Pd-catalysis requires highly tuned ligand architectures to overcome the "second transmetalation" bottleneck. Recent breakthroughs, notably by, have successfully benchmarked this substrate in highly enantioselective Pd-catalyzed Suzuki-Miyaura cross-couplings, while demonstrated its utility in Stille-type alkynylations[3].

Comparative Benchmarking: Substrate Alternatives

When designing a cross-coupling workflow, the choice of the α -halo carbonyl substrate dictates the reaction's kinetic profile. N-Benzyl-2-bromo-N-phenylbutanamide offers distinct mechanistic advantages over its structural alternatives:

  • vs. α -Chloro Amides: α -Chloro amides possess high C–Cl bond dissociation energies, resulting in prohibitively slow oxidative addition to Pd(0) complexes. The α -bromo variant provides the optimal balance of bench stability and catalytic reactivity[3].

  • vs. α -Iodo Amides: While highly reactive, α -iodo amides are susceptible to background homolytic cleavage and radical-mediated side reactions. The bromo-amide suppresses non-catalyzed background pathways, ensuring the reaction remains strictly under catalyst control[4].

  • vs. Ester Equivalents (e.g., Ethyl 2-bromobutanoate): Esters lack the rigid E/Z rotameric control imparted by the bulky N-benzyl-N-phenyl group. This steric bulk is essential for enforcing a defined conformation during the Dynamic Kinetic Resolution (DKR) at the Pd center.

  • vs. N-H or N-Alkyl Amides: Unprotected or less sterically hindered amides are highly prone to intramolecular Pd-catalyzed C–H arylation, rapidly forming oxindoles rather than the desired intermolecular cross-coupling products ()[5]. The fully substituted N-benzyl-N-phenyl moiety effectively blocks this degradation pathway.

Catalyst & Ligand Performance Data

The true test of a Pd-catalyst system is its ability to facilitate the transmetalation of the stable Pd-enolate intermediate without promoting β -hydride elimination. The table below summarizes the benchmarking data for the cross-coupling of N-benzyl-2-bromo-N-phenylbutanamide with phenylboronic acid (or equivalent nucleophiles) across various catalytic systems.

Catalyst SystemLigand TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Pd(OAc)₂ / PCy₃ Monodentate Phosphine< 20%N/A (Racemic)Sluggish transmetalation; high β -hydride elimination.
Pd(OAc)₂ / XPhos Biaryl Phosphine55%N/A (Racemic)Effective for Stille alkynylation[3], but poor stereocontrol in Suzuki.
Pd(OAc)₂ / Chiral P,P=O Bifunctional Phosphine88%93%Fast transmetalation; excellent DKR and enantiocontrol.

Mechanistic Pathway Visualization

The success of the chiral P,P=O ligand system relies on a dynamic kinetic resolution (DKR) pathway. The racemic α -bromo amide undergoes oxidative addition to form a Pd-enolate. The chiral ligand controls the facial selectivity during the critical transmetalation step with the arylboronic acid, effectively bypassing the undesired "second transmetalation" that typically erodes enantiopurity.

G A Pd(0)L Active Catalyst B Oxidative Addition (Racemic α-Bromo Amide) A->B N-Benzyl-2-bromo- N-phenylbutanamide C Dynamic Kinetic Resolution (Chiral Pd-Enolate) B->C Base / Ligand D Transmetalation (Arylboronic Acid) C->D Ar-B(OH)2 E Reductive Elimination (Chiral α-Aryl Amide) D->E C-C Bond Formation E->A Product Release

Figure 1: Pd-catalyzed dynamic kinetic resolution and cross-coupling cycle for α-bromo amides.

Self-Validating Experimental Protocol: Enantioselective Suzuki-Miyaura Cross-Coupling

This methodology is optimized for the asymmetric cross-coupling of N-benzyl-2-bromo-N-phenylbutanamide using a Pd/P,P=O catalyst system.

Step 1: Catalyst Pre-Activation

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5.0 mol%) and the chiral P,P=O ligand (6.0 mol%). Add anhydrous toluene (0.1 M) and stir at room temperature for 30 minutes.

  • Causality: Pre-stirring ensures complete complexation of the bidentate ligand to the Pd center. This prevents the formation of unligated "naked" Pd species that catalyze racemic background reactions or lead to bulk metal precipitation (Pd black).

Step 2: Substrate & Reagent Addition

  • Action: Add N-Benzyl-2-bromo-N-phenylbutanamide (1.0 equiv, typically 0.2 mmol) and phenylboronic acid (1.5 equiv).

  • Validation Check: Prior to addition, verify the purity of the α -bromo amide via ¹H NMR. The α -proton must appear as a distinct triplet at δ 3.95[2]. Any upfield shift indicates premature debromination or degradation of the starting material.

Step 3: Base Addition and Reaction Initiation

  • Action: Add anhydrous KF (3.0 equiv) and a micro-additive of H₂O (2.0 equiv relative to substrate). Seal the tube, remove from the glovebox, and heat to 50 °C for 24 hours.

  • Causality: KF is specifically chosen because it is mild enough to prevent the hydrolysis of the amide bond, yet nucleophilic enough to generate the reactive arylboronate species required for transmetalation. The trace water additive is critical; it bridges the Pd-enolate and the boronic acid, drastically accelerating the transmetalation step to outcompete β -hydride elimination.

Step 4: Quench and Analysis

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate in vacuo.

  • Validation Check: Analyze the crude mixture by ¹H NMR. The disappearance of the starting material triplet at δ 3.95 and the emergence of new aromatic signals confirm successful cross-coupling. Enantiomeric excess is determined via chiral HPLC (e.g., CHIRALPAK AD-H column)[2].

References

  • Li, B., Li, T., Aliyu, M. A., Li, Z. H., & Tang, W. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. URL: [Link]

  • Kang, J. Y., & Connell, B. T. (2011). Palladium-Catalyzed Alkynylation of Secondary α-Bromo Carbonyl Compounds via Stille Coupling. The Journal of Organic Chemistry, 76(16), 6856-6859. URL: [Link]

  • Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 330-338. URL: [Link]

  • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546-6553. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Benzyl-2-bromo-N-phenylbutanamide proper disposal procedures

Professional Laboratory Handling and Disposal Protocols for N-Benzyl-2-bromo-N-phenylbutanamide For researchers and drug development professionals, the safe and compliant management of chemical inventory is just as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Handling and Disposal Protocols for N-Benzyl-2-bromo-N-phenylbutanamide

For researchers and drug development professionals, the safe and compliant management of chemical inventory is just as critical as the experimental design itself. N-Benzyl-2-bromo-N-phenylbutanamide (CAS 851073-30-8) is an α -bromo amide frequently utilized as an electrophile in advanced organic synthesis, notably in asymmetric nickel-catalyzed Negishi cross-coupling reactions[1].

Because this compound contains a covalently bound halogen (bromine), its handling and disposal require strict adherence to specific Environmental Health and Safety (EHS) protocols. This guide provides the authoritative, step-by-step operational procedures necessary to manage this compound from the benchtop to final disposition.

Chemical Profile and Logistical Data

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the substance. The presence of the bromine atom dictates the waste stream categorization.

PropertyValue / ClassificationOperational Implication
Chemical Name N-Benzyl-2-bromo-N-phenylbutanamideStandard nomenclature for inventory tracking.
CAS Number 851073-30-8Primary identifier for EHS documentation[2].
Molecular Formula C17H18BrNOIndicates the presence of a halogen; necessitates halogenated waste streams[2].
Molecular Weight 332.23 g/mol Used for stoichiometric waste calculations[2].
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents.
Primary Hazard Irritant / Environmental HazardRequires appropriate PPE (nitrile gloves, lab coat, safety goggles) and secondary containment.

The Causality of Halogenated Waste Segregation

Why must N-Benzyl-2-bromo-N-phenylbutanamide be strictly segregated into halogenated waste streams?

The fundamental reason lies in the thermodynamics of chemical waste incineration. When non-halogenated organic waste (e.g., ethanol, acetone) is incinerated, it primarily produces carbon dioxide and water. However, the high-temperature combustion of brominated compounds like N-Benzyl-2-bromo-N-phenylbutanamide generates corrosive hydrogen bromide (HBr) gas.

Facilities licensed to incinerate halogenated waste are equipped with specialized alkaline wet scrubbers designed to neutralize HBr and HCl gases before they reach the atmosphere. If halogenated waste is improperly mixed into a non-halogenated waste stream, the resulting corrosive gases can severely damage incinerator infrastructure, violate environmental regulatory permits, and release toxic emissions into the environment. Therefore, strict segregation at the bench level is a non-negotiable operational standard.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for the disposal of N-Benzyl-2-bromo-N-phenylbutanamide, whether as a pure expired reagent or as part of a post-reaction mixture.

Step 1: Reaction Quenching and Preparation

  • Action: If the compound is part of an active reaction mixture (e.g., unreacted starting material in a Negishi coupling), ensure all reactive intermediates (like alkylzinc reagents or nickel catalysts) are fully quenched according to standard protocols (e.g., using saturated aqueous NH4​Cl )[1].

  • Validation: The cessation of gas evolution and temperature stabilization indicates the mixture is safe for transfer.

Step 2: Waste Segregation

  • Action: Separate the organic phase containing the N-Benzyl-2-bromo-N-phenylbutanamide from the aqueous phase.

  • Action: Direct the organic phase exclusively into a designated Halogenated Organic Waste container.

Step 3: Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) or glass containers for waste collection.

  • Causality: Halogenated organics can degrade certain low-density plastics over time. HDPE provides a robust, chemically inert barrier for temporary laboratory storage. Ensure the container is kept in secondary containment (e.g., a polyethylene tray) to capture any accidental spills.

Step 4: EHS Labeling and Documentation

  • Action: Affix a standardized hazardous waste label to the container before adding the first drop of waste.

  • Action: Clearly list "N-Benzyl-2-bromo-N-phenylbutanamide" and its estimated concentration on the waste log. Do not use abbreviations. Check the "Halogenated" and "Toxic/Irritant" hazard boxes.

Step 5: Final Disposition via Licensed Contractors

  • Action: Once the container is 80% full (to allow for vapor expansion), cap it securely and submit a waste pickup request to your institutional EHS department.

  • Validation: EHS will transfer the manifest to a licensed hazardous waste contractor for high-temperature incineration, completing the lifecycle of the chemical.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing waste streams containing this compound.

WasteWorkflow Start Post-Reaction Mixture (Contains C17H18BrNO) PhaseSep Phase Separation (Aqueous vs. Organic) Start->PhaseSep Quench & Extract OrganicPhase Organic Phase (Contains Brominated Amide) PhaseSep->OrganicPhase Isolate Organics AqueousPhase Aqueous Phase (Aqueous Waste Stream) PhaseSep->AqueousPhase Isolate Aqueous Containment HDPE Containment & Halogenated EHS Labeling OrganicPhase->Containment Segregate as Halogenated Disposal Licensed High-Temp Incineration (Scrubber Equipped) Containment->Disposal EHS Transfer

Caption: Operational workflow for the segregation and disposal of halogenated organic waste.

References

  • PubChemLite. "N-benzyl-2-bromo-n-phenylbutanamide (C17H18BrNO)". uni.lu. Available at:[Link]

  • Organic Syntheses. "Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents". orgsyn.org. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-Benzyl-2-bromo-N-phenylbutanamide

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling N-Benzyl-2-bromo-N-phenylbutan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling N-Benzyl-2-bromo-N-phenylbutanamide . This α -bromo amide is a highly valuable electrophilic intermediate, prominently utilized in nickel-catalyzed enantioselective Negishi cross-couplings. However, the exact chemical reactivity that makes it synthetically powerful also renders it a potent biological hazard.

This guide synthesizes operational chemistry with mechanistic safety, ensuring that your laboratory workflows are both highly efficient and fundamentally secure.

Executive Summary & Chemical Profile

Before initiating any workflow, it is critical to understand the physical and structural parameters of the target molecule.

PropertySpecification
IUPAC Name N-Benzyl-2-bromo-N-phenylbutanamide
CAS Number 851073-30-8
Molecular Formula C17H18BrNO
Molecular Weight 332.23 g/mol
Chemical Class α -Bromo Amide / Alkylating Agent
Primary Hazards Corrosive, Lachrymator, Severe Skin Sensitizer

Mechanistic Toxicology & Hazard Rationale

To handle this compound safely, one must understand why it is hazardous at a molecular level.

The bromine atom in N-Benzyl-2-bromo-N-phenylbutanamide is positioned on the α -carbon, directly adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl oxygen significantly lowers the energy of the C–Br σ∗ lowest unoccupied molecular orbital (LUMO). This electronic environment makes the α -carbon an exceptional electrophile that is highly susceptible to SN​2 nucleophilic attack.

In a biological context, this compound acts as an irreversible alkylating agent. It readily reacts with physiological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in human proteins. This specific thioether-forming reactivity is so efficient that it is actively exploited in "peptide stapling" methodologies to cross-link amino acids [Ref 2]. If unprotected skin or mucosal membranes are exposed, the compound will covalently modify epidermal proteins, triggering severe contact dermatitis, sensitization, and potential systemic toxicity. It shares a severe hazard profile with other reactive brominated compounds, necessitating strict precautions against chemical burns and respiratory irritation [Ref 3].

Personal Protective Equipment (PPE) Matrix

Because of its potent alkylating ability, standard laboratory PPE is insufficient. The following matrix outlines the required defense layers and the causality behind their selection.

PPE CategorySpecificationMechanistic Causality
Hand Protection Double Gloving: • Inner: Nitrile (4 mil)• Outer: Butyl Rubber (14 mil)Nitrile provides dexterity but degrades rapidly when exposed to the THF/DMI solvent mixtures used in coupling reactions. Butyl rubber provides an extended breakthrough time against halogenated organics and polar aprotic solvents.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldThe compound is a potential lachrymator. A face shield prevents catastrophic ocular alkylation in the event of a pressurized Schlenk line failure.
Body Protection Flame-Resistant (FR) Nomex Lab Coat & Chemical ApronNegishi couplings utilizing this compound require highly reactive, potentially pyrophoric alkylzinc reagents. FR coats mitigate fire risks, while the apron blocks α -bromo amide penetration.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of aerosolized electrophiles. If hood ventilation fails, evacuate immediately; do not rely on standard surgical masks.

Operational Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology outlines the safe setup of a Nickel-Catalyzed Enantioselective Negishi Cross-Coupling using N-Benzyl-2-bromo-N-phenylbutanamide, adapted from established Organic Syntheses protocols [Ref 1]. Every step includes a self-validating check to ensure process integrity.

Workflow Prep 1. Fume Hood Preparation Verify Flow Rate >80 fpm PPE 2. Don Advanced PPE Double Nitrile/Butyl Gloves Prep->PPE Weigh 3. Reagent Transfer Weigh N-Benzyl-2-bromo- N-phenylbutanamide PPE->Weigh Purge 4. Inert Atmosphere Argon Purge (20 min) Weigh->Purge Transfer to Schlenk flask React 5. Catalytic Setup Add NiCl2·glyme & Pybox Purge->React Positive Ar pressure Quench 6. Electrophile Quench Add Ethanol post-reaction React->Quench After complete consumption Waste 7. Halogenated Waste Segregate & Label Quench->Waste Safe disposal

Figure 1: Operational workflow for the safe handling and reaction setup of the alpha-bromo amide.

Step 1: Atmospheric Control & Purging

  • Action: Oven-dry a 3-necked round-bottom flask. Purge the system with Argon for 20 minutes.

  • Causality: The Ni(II) catalyst and the alkylzinc reagents are highly sensitive to oxygen and moisture, which will rapidly quench the active catalytic species.

  • Validation: Observe the mineral oil bubbler to ensure a steady, continuous positive pressure (1–2 bubbles per second) before proceeding.

Step 2: Reagent Loading

  • Action: Under a positive pressure of argon, add NiCl2·glyme (catalyst), (R)-(i-Pr)-Pybox (chiral ligand), and N-benzyl-2-bromo-N-phenylbutanamide (electrophile).

  • Causality: Loading solid reagents against an outflow of argon prevents the ingress of atmospheric moisture into the dry flask.

Step 3: Solvent Addition & Complexation

  • Action: Inject anhydrous DMI (1,3-Dimethyl-2-imidazolidinone) and THF via a sterile, purged syringe.

  • Validation: The formation of the active catalytic complex is visually self-validating; the solution will transition to a distinct orange color upon stirring for 10 minutes at room temperature.

Step 4: Reaction Monitoring & Quenching

  • Action: Add the organozinc reagent via syringe. Stir for 24 hours.

  • Validation: Monitor the reaction via 1 H NMR analysis of an aliquot. The complete consumption of the hazardous α -bromo amide is validated by the total disappearance of its characteristic α -proton resonance (a distinct triplet at δ 3.95) [Ref 1].

  • Quench: Only after NMR validation, quench the excess organozinc and deactivate any trace residual electrophiles by adding 15 mL of ethanol.

Emergency Response & Spill Mitigation

Protocols must account for operational failures. Implement this self-validating emergency response system:

  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Validation: Monitor the skin for delayed erythema (redness) over the next 24 hours, as alkylation damage may not be immediately painful. Seek occupational medical evaluation.

  • Chemical Spill in the Fume Hood: Contain the liquid using an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels. Neutralize the reactive α -bromo amide by spraying the spill zone with a mild nucleophilic solution (e.g., 5% aqueous sodium thiosulfate). Validation: The cessation of any fuming or localized heat generation confirms the electrophile has been deactivated.

Waste Disposal & Decontamination Plan

Improper disposal of alkylating agents poses severe downstream risks to environmental health and safety personnel.

  • Segregation: All reaction mixtures, quenched solutions, and first-rinse solvents must be strictly segregated into Halogenated Organic Waste containers.

  • Labeling: Waste tickets must explicitly state: "Contains α -bromo amides, DMI, THF, and transition metals (Nickel/Zinc)." Do not mix with strong oxidizers or strong bases, which could trigger exothermic degradation.

  • Glassware Decontamination: Rinse all spatulas, syringes, and flasks that contacted the neat chemical with a 10% triethylamine in ethanol solution to nucleophilically destroy residual traces before standard base-bath cleaning.

References

  • Title: Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide Source: Organic Syntheses, Vol. 87, p. 330 (2010) / MIT Open Access Articles URL: [Link]

  • Title: Stapled Peptides Inhibitors: A New Window for Target Drug Discovery Source: PubMed Central (PMC) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-2-bromo-N-phenylbutanamide
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N-Benzyl-2-bromo-N-phenylbutanamide
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